GSK778
Description
Properties
IUPAC Name |
4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O3/c1-18-29(20(3)38-34-18)24-12-25-23(13-27(24)37-16-21-10-11-31-14-21)30-26(15-32-25)33-28(17-36-4)35(30)19(2)22-8-6-5-7-9-22/h5-9,12-13,15,19,21,31H,10-11,14,16-17H2,1-4H3/t19-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORLJXWXFABTPZ-CTNGQTDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)C(C)C5=CC=CC=C5)OCC6CCNC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)[C@H](C)C5=CC=CC=C5)OC[C@H]6CCNC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK778: A Technical Guide to its Function in Epigenetic Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK778, also known as iBET-BD1, is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family of epigenetic "readers" plays a crucial role in the regulation of gene transcription, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory conditions. This compound's selectivity for BD1 over the second bromodomain (BD2) allows for a more targeted approach to modulating BET protein function, potentially offering a refined therapeutic window compared to pan-BET inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its role in relevant signaling pathways.
Mechanism of Action
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a key step in the recruitment of transcriptional machinery to chromatin, thereby activating gene expression.
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. By occupying this pocket, this compound prevents the engagement of BET proteins with acetylated histones, leading to their displacement from chromatin. This displacement disrupts the formation of active transcription complexes at the promoters and enhancers of target genes, resulting in the downregulation of their expression. Notably, many of these target genes, such as the proto-oncogene MYC, are critical drivers of cell proliferation, survival, and oncogenesis. The selective inhibition of BD1 by this compound has been shown to phenocopy many of the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in various cancer models.
Quantitative Data
The inhibitory activity of this compound has been characterized across the BET family of proteins, demonstrating its potent and selective inhibition of the BD1 domain. Furthermore, its effects on cancer cell lines and in vivo models have been quantified.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
| Target Protein | IC50 (nM) - BD1 | IC50 (nM) - BD2 | Selectivity (BD2/BD1) |
| BRD2 | 75[1][2][3] | 3950[1] | ~53-fold |
| BRD3 | 41[1][2][3] | 1210[1] | ~30-fold |
| BRD4 | 41[1][2][3] | 5843[1] | ~143-fold |
| BRDT | 143[1][2][3] | 17451[1] | ~122-fold |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Duration | Effect |
| MV4-11, MOLM-13 | Acute Myeloid Leukemia (AML) | Proliferation/Apoptosis | 1000 nM[1] | 72 hours | Inhibition of proliferation, cell cycle arrest, induction of apoptosis[1] |
| MDA-MB-231, MDA-453 | Breast Cancer | Proliferation/Viability | 0.001-10 µM[1] | 5 days | Inhibition of growth and viability[1] |
| K562 | Chronic Myeloid Leukemia | Proliferation/Viability | 0.001-10 µM[1] | 5 days | Inhibition of growth and viability[1] |
| THP-1 | Acute Monocytic Leukemia | Proliferation/Viability | 0.001-10 µM[1] | 5 days | Inhibition of growth and viability[1] |
| Primary Human AML Cells | Acute Myeloid Leukemia (AML) | Clonogenic Capacity | 1000 nM[1] | 12 days | Reduction in clonogenic capacity[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage and Administration | Duration | Outcome |
| Mouse | MLL-AF9 Acute Myeloid Leukemia (AML) | 15 mg/kg, intraperitoneal, twice daily[1] | 30 days | Superior survival advantage compared to a BD2-selective inhibitor[1] |
| Mouse | T-cell dependent immunization (KLH) | 15 mg/kg, subcutaneous, twice daily | 14 days | Reduction in anti-KLH IgM production[1] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This protocol outlines a general method for determining the IC50 values of this compound against BET bromodomains.
Materials:
-
Recombinant BET bromodomain proteins (e.g., BRD4-BD1, BRD4-BD2)
-
Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16
-
Europium-labeled streptavidin (donor)
-
APC-labeled anti-histone antibody (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and the this compound dilution series.
-
Incubate for 30 minutes at room temperature.
-
Add the Europium-labeled streptavidin and APC-labeled anti-histone antibody mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the measurement of cell viability in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis using flow cytometry.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the specified duration (e.g., 1000 nM for 72 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
In Vivo MLL-AF9 AML Mouse Model
This protocol provides a general framework for establishing a murine model of AML and assessing the efficacy of this compound.
Materials:
-
Recipient mice (e.g., C57BL/6)
-
Donor mice for bone marrow
-
Retroviral vector encoding MLL-AF9
-
Packaging cell line (e.g., HEK293T)
-
Cytokines for cell culture (e.g., IL-3, IL-6, SCF)
-
This compound formulation for in vivo administration
-
Equipment for irradiation, retroviral transduction, and intravenous injection
Procedure:
-
Model Establishment:
-
Generate retroviral particles carrying the MLL-AF9 fusion oncogene in a packaging cell line.
-
Isolate hematopoietic stem and progenitor cells from the bone marrow of donor mice.
-
Transduce the hematopoietic cells with the MLL-AF9 retrovirus.
-
Irradiate recipient mice to ablate their native hematopoietic system.
-
Transplant the transduced cells into the irradiated recipient mice via intravenous injection.
-
Monitor the mice for the development of leukemia through peripheral blood analysis and clinical signs.
-
-
Drug Treatment:
-
Once leukemia is established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 15 mg/kg, intraperitoneally, twice daily) or vehicle according to the study design.
-
-
Efficacy Assessment:
-
Monitor the mice for survival.
-
Periodically assess tumor burden by measuring the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen via flow cytometry.
-
At the end of the study, tissues can be harvested for further analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in epigenetic modulation.
Caption: Experimental workflow for evaluating this compound.
References
The Role of GSK778 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK778 is a potent and selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family of epigenetic "readers," comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to chromatin, driving gene expression. By selectively targeting BD1, this compound disrupts this fundamental process, leading to significant alterations in gene expression programs. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on chromatin remodeling, and detailed protocols for key experimental procedures to investigate its effects.
Introduction: Chromatin Remodeling and the BET Family
Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, continuously undergoing remodeling to regulate gene expression. A key mechanism in this process is the post-translational modification of histone proteins, particularly the acetylation of lysine residues. Acetylated lysines act as docking sites for "reader" proteins, which contain specialized domains to recognize these marks.
The BET family of proteins are critical epigenetic readers, each containing two tandem bromodomains (BD1 and BD2) that bind to acetylated lysines.[1] This binding tethers BET proteins to chromatin, where they recruit and activate the transcriptional machinery, including RNA polymerase II, leading to gene transcription.[2] Given their central role in gene regulation, dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions.[1][2]
This compound: A Selective BD1 Inhibitor
This compound, also known as iBET-BD1, is a chemical probe designed to be a potent and selective inhibitor of the first bromodomain (BD1) of the BET protein family.[3][4] Its selectivity for BD1 over the second bromodomain (BD2) allows for the dissection of the specific functions of these two domains in transcriptional regulation and disease pathology.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of BD1.[5] This prevents the BET proteins from docking onto acetylated histones, thereby displacing them from chromatin. The dissociation of BET proteins from gene promoters and enhancers leads to a downstream cascade of events, ultimately resulting in the suppression of target gene transcription. This mechanism effectively "erases" the epigenetic signal read by the BET proteins, leading to a remodeling of the chromatin landscape and altered cellular function.
Figure 1: this compound competitively binds to the BD1 domain of BET proteins, disrupting their interaction with acetylated histones and leading to transcriptional repression.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound (IC50, nM)
| Target | IC50 (nM) | Reference(s) |
| BRD2 BD1 | 75 | [2][3][4] |
| BRD3 BD1 | 41 | [2][3][4] |
| BRD4 BD1 | 41 | [2][3][4] |
| BRDT BD1 | 143 | [2][3][4] |
| BRD2 BD2 | 3950 | [2][3] |
| BRD3 BD2 | 1210 | [2][3] |
| BRD4 BD2 | 5843 | [2][3] |
| BRDT BD2 | 17451 | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Cell Type | Effect | Concentration | Incubation Time | Reference(s) |
| Human primary CD4+ T cells | T-lymphocyte | Inhibition of proliferation and cytokine production (IFNγ, IL-17A, IL-22) | 0.01-10 µM | 72 hours | [3] |
| MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | Cancer cell lines | Inhibition of growth and viability | 0.001-10 µM | 5 days | [3] |
| MV4-11, MOLM13, MDA-MB-231, MB453 | Cancer cell lines | Inhibition of proliferation, cell cycle arrest, apoptosis | 1000 nM | 72 hours | [3] |
| Primary human AML cells | Acute Myeloid Leukemia | Reduced clonogenic capacity | 1000 nM | 12 days | [3] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| MLL-AF9 AML mouse model | 15 mg/kg/BID; i.p. for 30 days | Increased survival rate | [3] |
| Male CD1 mice | 10 mg/kg; p.o. | Cmax: 85 ng/mL, Tmax: 1.48 h, AUC∞: 132 ng.h/mL | [2][3] |
| T cell dependent immunization model | 15 mg/kg/BID; s.c. for 14 days | Reduced production of anti-KLH IgM | [3] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is adapted for the investigation of this compound's effect on the genome-wide localization of BET proteins.
Figure 2: A streamlined workflow for performing a ChIP-seq experiment to map BET protein binding sites following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-BRD4 antibody (or other BET protein antibody)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Save a small aliquot as "Input" DNA.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the anti-BET antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA and input DNA.
-
Perform high-throughput sequencing.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the IC50 values of inhibitors like this compound for the interaction between a BET bromodomain and an acetylated histone peptide.
Figure 3: Principle of the TR-FRET assay for measuring the inhibitory activity of this compound on the BET bromodomain-acetylated peptide interaction.
Principle:
The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A recombinant BET bromodomain protein (e.g., BRD4 BD1) is labeled with a donor fluorophore (often via an antibody), and a synthetic acetylated histone peptide is labeled with an acceptor fluorophore. When the bromodomain binds to the peptide, the donor and acceptor are brought close together, resulting in a FRET signal. This compound competes with the acetylated peptide for binding to the bromodomain. As the concentration of this compound increases, it displaces the peptide, leading to a decrease in the FRET signal. The IC50 value is the concentration of this compound that causes a 50% reduction in the FRET signal.
General Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the donor-labeled BET bromodomain and the acceptor-labeled acetylated peptide in an appropriate assay buffer.
-
Assay Plate Setup: Add the this compound dilutions to a microplate.
-
Reaction Incubation: Add the donor-labeled BET bromodomain and the acceptor-labeled acetylated peptide to the wells. Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for elucidating the specific roles of the first bromodomain of BET proteins in chromatin remodeling and gene regulation. Its high potency and selectivity make it an ideal probe for dissecting the downstream consequences of inhibiting this key epigenetic reader domain. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound on cellular processes, with the ultimate goal of advancing our understanding of epigenetic regulation in health and disease and informing the development of novel therapeutic strategies.
References
The Discovery and Development of GSK778: A Potent and Selective Chemical Probe for BET Bromodomain 1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK778, also known as iBET-BD1, has emerged as a critical chemical probe for elucidating the biological functions of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical overview of the discovery, development, and characterization of this compound. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of selective BET bromodomain inhibition. The guide covers the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental methodologies. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction to BET Bromodomains and the Rationale for Selective Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] Each of these proteins contains two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1][3] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby controlling the expression of genes involved in cell proliferation, apoptosis, and inflammation.[1][4]
Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions.[1] While pan-BET inhibitors, which target both BD1 and BD2 of all BET family members, have shown therapeutic promise, they are often associated with toxicity. This has driven the development of more selective inhibitors that target individual bromodomains, with the hypothesis that such selectivity could offer an improved therapeutic window. This compound was developed as a potent and selective inhibitor of BD1, demonstrating that the anti-cancer efficacy of pan-BET inhibitors is largely mediated through BD1 inhibition.[4] This positions this compound as a valuable tool to dissect the specific roles of BD1 and as a potential therapeutic candidate with a more favorable safety profile.[4]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins.[5] Its selectivity for BD1 over BD2 is attributed to a key structural feature: a chiral pyrrolidine (B122466) substituent.[3] This group forms a charge-assisted hydrogen bond, mediated by a water molecule, with the aspartate residue at position 144 (Asp144) within the BC loop of BD1.[3] In the second bromodomain (BD2), this aspartate is replaced by a histidine, which does not facilitate the same favorable interaction, thus conferring selectivity.[3] By binding to BD1, this compound displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC, which in turn induces cell cycle arrest and apoptosis in cancer cells.[4]
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of the first bromodomain (BD1) across the BET family, with significantly lower activity against the second bromodomain (BD2).[1][6] This selectivity is a key feature of its design and therapeutic hypothesis. The inhibitory concentrations (IC50) and dissociation constants (Kd) are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 BD1 | TR-FRET | 75 | [1][6][7][8] |
| BRD3 BD1 | TR-FRET | 41 | [1][6][7][8] |
| BRD4 BD1 | TR-FRET | 41 | [1][6][7][8] |
| BRDT BD1 | TR-FRET | 143 | [1][6][7][8] |
| BRD2 BD2 | TR-FRET | 3950 | [1][6] |
| BRD3 BD2 | TR-FRET | 1210 | [1][6] |
| BRD4 BD2 | TR-FRET | 5843 | [1][6] |
| BRDT BD2 | TR-FRET | 17451 | [1][6] |
Table 2: BROMOscan Dissociation Constants (Kd) of this compound
| Target | Kd (nM) | Reference |
| BRD2 | 13 | [9] |
Cellular Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines and primary cells, induce cell cycle arrest and apoptosis, and suppress the production of inflammatory cytokines.
Table 3: Cellular Activity of this compound
| Cell Line/Type | Assay | Endpoint | Concentration | Incubation Time | Result | Reference |
| MV4-11, MOLM13, MDA-MB-231, MB453 | Proliferation, Apoptosis | Cell cycle arrest, apoptosis | 1000 nM | 72 hours | Inhibited proliferation and induced apoptosis | [6] |
| MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | Cell Viability | Growth inhibition | 0.001-10 µM | 5 days | Pronounced effect on growth and viability | [6] |
| Primary Human AML Cells | Clonogenic Assay | Reduced clonogenic capacity | 1000 nM | 12 days | Reduced colony formation | [6] |
| Human Primary CD4+ T Cells | Proliferation, Cytokine Production | Inhibition | 0.01-10 µM | 72 hours | Inhibited proliferation and production of IFNγ, IL-17A, and IL-22 | [6] |
| Primary Human PBMCs | Cytokine Secretion | Inhibition of IL-6 and CCL2 | IC50 = 63.12 nM (IL-6), 50.12 nM (CCL2) | N/A | Inhibited LPS-induced cytokine secretion | [10] |
| MV4-11 Acute Myeloid Leukemia Cells | Proliferation | Inhibition | IC50 = 200 nM | N/A | Inhibited proliferation | [10] |
In Vivo Efficacy and Pharmacokinetics
In preclinical models, this compound has demonstrated significant anti-tumor efficacy and favorable pharmacokinetic properties.
Table 4: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Duration | Key Finding | Reference |
| MLL-AF9 Acute Myeloid Leukemia (AML) Mouse Model | 15 mg/kg, i.p., BID | 30 days | Superior survival advantage compared to a BD2-selective inhibitor | [4][6] |
| T-cell Dependent Immunization Model (KLH) | 15 mg/kg, s.c., BID | 14 days | Reduced production of anti-KLH IgM; well-tolerated | [6][11] |
Table 5: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 85 ng/mL | 10 mg/kg, oral | [1][6] |
| Tmax | 1.48 h | 10 mg/kg, oral | [1][6] |
| AUC∞ | 132 ng·h/mL | 10 mg/kg, oral | [1][6] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is a representative method for determining the in vitro potency of bromodomain inhibitors.
-
Reagents and Materials:
-
Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated APC (acceptor)
-
This compound compound series
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the bromodomain protein, biotinylated histone peptide, and this compound (or vehicle) to the assay plate.
-
Incubate for 30 minutes at room temperature.
-
Add the Europium-labeled anti-His antibody and streptavidin-conjugated APC.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13]
-
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MV4-11) to ~80-90% confluency. Harvest and resuspend the cells. Treat one aliquot with this compound (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C). Heat the tubes for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., BRD4) in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a "melt curve" by plotting the amount of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melt curve to the right for the this compound-treated sample indicates thermal stabilization of the target protein, confirming direct binding and target engagement.
-
In Vivo Formulation for Intraperitoneal Injection
This protocol details the preparation of a this compound formulation suitable for intraperitoneal (i.p.) injection in mice.[5][6]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (to make 1 mL of 2.08 mg/mL solution):
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 20.8 mg/mL stock solution.
-
Prepare Vehicle: In a sterile tube, add 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.
-
Combine: Add 100 µL of the this compound stock solution to the vehicle mixture. Vortex until the solution is clear.
-
Final Dilution: Add 450 µL of sterile saline to the mixture and vortex again to ensure a homogenous solution.
-
The final formulation contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The prepared solution should be used immediately.
-
Conclusion
This compound is a high-quality chemical probe characterized by its potent and selective inhibition of the BD1 bromodomain of the BET protein family. Its development has provided the scientific community with a crucial tool to dissect the distinct biological roles of BD1 and BD2, advancing our understanding of the therapeutic potential of targeted BET inhibition. The comprehensive data presented in this guide, from in vitro potency to in vivo efficacy, underscores the value of this compound in both basic research and preclinical drug development. The detailed protocols offer a practical resource for researchers aiming to utilize this compound in their own studies to explore the biology of BET bromodomains in cancer, inflammation, and other disease areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Selectivity Profile of GSK778: A Technical Guide to a BD1-Selective BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of GSK778 (also known as iBET-BD1), a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. This compound's selectivity for BD1 offers a tool to dissect the specific functions of this domain and potentially develop more targeted therapies with improved safety profiles.
Quantitative Selectivity Profile of this compound
This compound demonstrates marked selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) across all ubiquitously expressed BET family members. The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of this compound for the individual bromodomains of BRD2, BRD3, BRD4, and BRDT.
Table 1: Inhibitory Potency (IC50) of this compound against BET Bromodomains
| Target Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 75[1][2][3] |
| BD2 | 3950[3] | |
| BRD3 | BD1 | 41[1][2][3] |
| BD2 | 1210[3] | |
| BRD4 | BD1 | 41[1][2][3] |
| BD2 | 5843[3] | |
| BRDT | BD1 | 143[1][2][3] |
| BD2 | 17451[3] |
Table 2: Binding Affinity (Kd) of this compound as Determined by BROMOscan®
| Target Protein | Bromodomain | Kd (nM) |
| BRD2 | BD1 | 13[4] |
| BRD3 | BD1 | 5[4] |
| BRD4 | BD1 | 5.9[4] |
| BRDT | BD1 | 18[4] |
Experimental Methodologies
The selectivity profile of this compound has been characterized using a suite of robust biochemical and biophysical assays. The following sections detail the principles and general protocols for the key experiments cited.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules.[5][6] In the context of BET inhibitors, a terbium-labeled anti-His antibody (donor) binds to a His-tagged BET bromodomain, and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain's recognition pocket. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. A competitive inhibitor like this compound will displace the fluorescent peptide, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: A His-tagged BET bromodomain protein, a biotinylated acetylated histone H4 peptide, a europium- or terbium-labeled streptavidin or anti-His antibody (donor), and a fluorescently-labeled streptavidin or peptide (acceptor) are prepared in an appropriate assay buffer.
-
Compound Dispensing: Serial dilutions of this compound are dispensed into a low-volume microplate.
-
Protein-Ligand Incubation: The His-tagged BET bromodomain is incubated with the test compound for a defined period to allow for binding equilibrium to be reached.
-
Detection Reagent Addition: The fluorescently labeled peptide and the TR-FRET donor are added to the wells.
-
Signal Measurement: After a final incubation period, the plate is read on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these signals is used to determine the level of inhibition.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique used to measure real-time biomolecular interactions.[7][8] One molecule (the ligand, e.g., a BET bromodomain) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[7] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
General Protocol:
-
Chip Preparation and Ligand Immobilization: A sensor chip is activated, and the BET bromodomain protein is immobilized onto the surface.
-
Analyte Injection: A series of concentrations of this compound are injected sequentially over the sensor surface. A reference flow cell without the immobilized protein is used for background subtraction.
-
Association and Dissociation Monitoring: The binding (association) of this compound to the bromodomain and its subsequent release (dissociation) are monitored in real-time.
-
Surface Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic and affinity constants.
BROMOscan® Competitive Binding Assay
Principle: BROMOscan® is a proprietary competitive binding assay platform that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.[9][10] The bromodomain protein is incubated with the test compound and an immobilized ligand. The amount of bromodomain bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound bromodomain indicates that the test compound has successfully competed for the binding site.[9]
General Protocol:
-
Assay Setup: A mixture of the DNA-tagged BET bromodomain, the test compound (this compound), and an immobilized ligand is prepared in a multi-well plate.
-
Competition: The mixture is incubated to allow the binding to reach equilibrium. This compound competes with the immobilized ligand for binding to the bromodomain.
-
Washing and Elution: Unbound components are washed away. The bromodomain-ligand complexes are then eluted.
-
Quantification by qPCR: The amount of the DNA tag associated with the eluted bromodomain is quantified using qPCR.
-
Data Analysis: The results are compared to a control (without the test compound) to determine the percentage of binding inhibition. A dose-response curve is generated to calculate the dissociation constant (Kd).
Visualizing the Mechanism and Workflow
To further elucidate the context in which this compound functions, the following diagrams illustrate the general signaling pathway of BET inhibition and a typical experimental workflow for characterizing a BET inhibitor.
Caption: Mechanism of action for BET inhibitors like this compound.
Caption: Workflow for characterizing a BET inhibitor.
Conclusion
This compound is a valuable chemical probe characterized by its high selectivity for the BD1 bromodomain of BET proteins. The comprehensive data generated from assays such as TR-FRET, SPR, and BROMOscan® confirm its potency and domain-specific binding profile. This selectivity allows for the targeted investigation of the biological roles of the BD1 domain in gene transcription and disease pathogenesis. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working with BET inhibitors and exploring the therapeutic potential of domain-selective targeting.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
Preliminary Studies on the Biological Activity of GSK778: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activities of GSK778, a potent and selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This compound, also known as iBET-BD1, serves as a critical tool for dissecting the distinct biological functions of BET bromodomains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is a highly selective inhibitor of the BD1 bromodomain of the BET proteins: BRD2, BRD3, BRD4, and BRDT.[1] By selectively blocking BD1, this compound prevents the recruitment of BET proteins to acetylated histones, thereby inhibiting the transcription of key genes involved in cell proliferation and survival, particularly oncogenes like MYC.[2] Preclinical studies have demonstrated that this compound phenocopies the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in various cancer models, particularly in acute myeloid leukemia (AML).[3] This suggests that the anti-cancer efficacy of pan-BET inhibitors is primarily driven by BD1 inhibition.[3] Furthermore, this compound has shown immunomodulatory effects, impacting T-cell activity and cytokine production.
Quantitative Biological Data
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular effects of this compound.
Table 1: In Vitro Inhibitory Potency of this compound Against BET Bromodomains
| Target Protein | IC50 (nM) | Selectivity |
| BD1 | BD2/BD1 Fold Selectivity | |
| BRD2-BD1 | 75 | ~53x |
| BRD3-BD1 | 41 | ~30x |
| BRD4-BD1 | 41 | ~142x |
| BRDT-BD1 | 143 | ~122x |
| BD2 | ||
| BRD2-BD2 | 3950 | |
| BRD3-BD2 | 1210 | |
| BRD4-BD2 | 5843 | |
| BRDT-BD2 | 17451 | |
| Data derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[4] |
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MV4-11 | Acute Myeloid Leukemia (AML) | Proliferation | IC50 | 200 nM[5] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Proliferation, Apoptosis | Inhibition, Induction | Pronounced effect at 1000 nM |
| MDA-MB-231 | Breast Cancer | Proliferation, Apoptosis | Inhibition, Induction | Pronounced effect at 1000 nM |
| MDA-453 | Breast Cancer | Proliferation, Apoptosis | Inhibition, Induction | Pronounced effect at 1000 nM |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Animal Model | Dosing | Value/Result |
| Pharmacokinetics | |||
| Cmax | Mouse | 10 mg/kg (oral) | 85 ng/mL[4] |
| Tmax | Mouse | 10 mg/kg (oral) | 1.48 h[4] |
| AUC∞ | Mouse | 10 mg/kg (oral) | 132 ng·h/mL[4] |
| Efficacy | |||
| Survival | MLL-AF9 AML Mouse Model | 15 mg/kg (i.p., BID, 30 days) | Superior survival advantage[2] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This action prevents the "reading" of epigenetic marks on chromatin, specifically acetylated histone tails. The recruitment of transcriptional machinery to gene promoters and enhancers is thereby inhibited, leading to the downregulation of key oncogenes such as MYC. This ultimately results in cell cycle arrest and apoptosis in susceptible cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
TR-FRET Assay for BET Bromodomain Inhibition
This protocol describes a competitive binding assay to determine the IC50 values of this compound for individual BET bromodomains.
-
Principle: The assay measures the displacement of a fluorescently labeled tracer from the bromodomain by the inhibitor. A terbium-labeled antibody binds the GST-tagged bromodomain (donor), and a fluorescein-labeled tracer binds to the bromodomain's acetyl-lysine pocket (acceptor). Inhibition disrupts FRET, leading to a decrease in the acceptor signal.
-
Materials:
-
Recombinant GST-tagged BET bromodomains (BRD2/3/4/DT, BD1 and BD2)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled tracer (e.g., a known BET inhibitor ligand)
-
This compound compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Prepare a master mix of the GST-BET bromodomain and the terbium-labeled anti-GST antibody in Assay Buffer. Incubate for 30 minutes.
-
Add the bromodomain/antibody mix to the wells containing the compound.
-
Add the fluorescein-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~620 nm (donor).
-
Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT/CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines like MV4-11 (AML).
-
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
MV4-11 or other suspension cancer cell lines
-
Complete growth medium (e.g., IMDM + 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT
-
Opaque-walled 96-well plates (for luminescence) or clear 96-well plates (for absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in the complete medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of this compound concentration to calculate the IC50.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cells treated with this compound.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Materials:
-
MOLM-13 or other cancer cell lines
-
This compound (e.g., at 1000 nM)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for 48-72 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a compound like this compound in a cell-based assay.
References
Unlocking a New Therapeutic Avenue: A Technical Deep Dive into the Oncological Potential of GSK778
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of oncology is continually seeking more precise and effective therapeutic strategies. Epigenetic modulation has emerged as a promising frontier, with the Bromodomain and Extra-Terminal (BET) family of proteins representing a key target. This technical guide provides an in-depth exploration of GSK778, a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the BET protein family. By competitively binding to the acetyl-lysine recognition pocket of BD1, this compound effectively disrupts the transcriptional activation of key oncogenes, most notably MYC. This guide will detail the mechanism of action of this compound, present collated preclinical data, outline experimental protocols for its evaluation, and visualize its core signaling pathways, offering a comprehensive resource for researchers in oncology drug discovery and development.
Introduction: The Rationale for Selective BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins.[1] This recognition is mediated by two tandem bromodomains, BD1 and BD2.[2] Through this interaction, BET proteins recruit transcriptional machinery to chromatin, driving the expression of genes essential for cell cycle progression and proliferation.[3] In many cancers, this process is hijacked to maintain high levels of oncogene expression, with MYC being a prominent example.[3]
While pan-BET inhibitors, which target both BD1 and BD2, have shown promise in preclinical and clinical studies, they have also been associated with dose-limiting toxicities.[4] This has spurred the development of more selective inhibitors. Emerging evidence suggests that the anti-cancer efficacy of pan-BET inhibitors is largely mediated through the inhibition of BD1.[2][5] This positions BD1-selective inhibitors like this compound as potentially potent therapeutic candidates with an improved safety profile. This compound phenocopies the anti-proliferative, cell cycle arrest, and apoptotic effects of pan-BET inhibitors in various cancer models, validating BD1 as a critical therapeutic target in oncology.[1][6]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by competitively inhibiting the BD1 domain of BET proteins. This selective inhibition prevents the recruitment of BET proteins to acetylated histones at the promoter and enhancer regions of target genes. The most critical downstream consequence of this action is the transcriptional repression of the master oncogene, MYC.[3] Downregulation of MYC protein levels leads to a cascade of cellular events, including the induction of cell cycle arrest and the initiation of apoptosis.[1]
Quantitative Preclinical Data
The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available to date.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
This table presents the half-maximal inhibitory concentrations (IC50) of this compound against the individual bromodomains of the BET protein family, demonstrating its potent and selective inhibition of BD1.
| BET Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 75[1] |
| BD2 | 3950[1] | |
| BRD3 | BD1 | 41[1] |
| BD2 | 1210[1] | |
| BRD4 | BD1 | 41[1] |
| BD2 | 5843[1] | |
| BRDT | BD1 | 143[1] |
| BD2 | 17451[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects across a range of human cancer cell lines.
| Cell Line | Cancer Type | Key Finding |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of cell growth and viability.[1] |
| MDA-453 | Breast Carcinoma | Inhibition of cell growth and viability.[1] |
| K562 | Chronic Myelogenous Leukemia | Inhibition of cell growth and viability.[1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Inhibition of proliferation, induction of cell cycle arrest and apoptosis.[1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Inhibition of proliferation, induction of cell cycle arrest and apoptosis.[1] |
| THP-1 | Acute Monocytic Leukemia | Inhibition of cell growth and viability.[1] |
| Primary Human AML Cells | Acute Myeloid Leukemia (AML) | Reduction in clonogenic capacity.[1] |
Table 3: In Vivo Efficacy of this compound in a Preclinical Cancer Model
In vivo studies have begun to establish the therapeutic potential of this compound. The most detailed publicly available data comes from an aggressive acute myeloid leukemia (AML) model.
| Animal Model | Cancer Type | Dosing Regimen | Key Finding |
| MLL-AF9 AML Mouse Model | Acute Myeloid Leukemia (AML) | 15 mg/kg, intraperitoneally, twice daily[1] | Offered a superior survival advantage compared to a BD2-selective inhibitor and was comparable to the pan-BET inhibitor I-BET151.[2][5] |
Note: Publicly available quantitative in vivo data for this compound in solid tumor models is limited at the time of this publication.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle solution
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (typically 1-5 million cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., 15 mg/kg, intraperitoneally, twice daily).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and compare the tumor growth inhibition between the treatment and control groups.
Clinical Development and Future Perspectives
A search of clinical trial registries (e.g., ClinicalTrials.gov) indicates that there are currently no active or completed clinical trials specifically for this compound. The progression of BET inhibitors into the clinic has been met with both promise and challenges, with toxicities and the development of resistance being key hurdles.
The selective nature of this compound, targeting only BD1, holds the potential to mitigate some of the off-target effects observed with pan-BET inhibitors, potentially leading to a wider therapeutic window. Future research should focus on:
-
Expanding preclinical in vivo studies: Evaluating the efficacy of this compound in a broader range of solid tumor models is crucial to identify responsive cancer types.
-
Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy, could enhance its therapeutic efficacy and overcome potential resistance mechanisms.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound will be essential for patient stratification in future clinical trials.
Conclusion
This compound represents a promising next-generation epigenetic modulator with a clear mechanism of action and compelling preclinical activity, particularly in hematological malignancies. Its selectivity for the BD1 domain of BET proteins offers a potential advantage over pan-BET inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in oncology. Continued research into its efficacy in diverse cancer models and in combination with other therapies will be critical in defining its future role in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with GSK778
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778, also known as iBET-BD1, is a potent and selective chemical probe that inhibits the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3][4]. As epigenetic "readers," BET proteins play a crucial role in regulating gene transcription, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions[3][5]. This compound's selectivity for BD1 allows for the targeted investigation of the specific functions of this domain in disease models. These application notes provide detailed protocols for the preparation and in vivo administration of this compound in animal studies.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the BD1 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby inhibiting the transcription of target genes[3]. Many of these target genes, such as MYC, are critical for cell proliferation and survival in various cancers[6]. By selectively blocking BD1, this compound allows researchers to dissect the specific roles of this domain from the second bromodomain (BD2) in cellular processes and disease progression.
Caption: Mechanism of this compound in blocking BET protein function.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/Assay | Reference |
| IC₅₀ (BRD2 BD1) | 75 nM | TR-FRET Assay | [1][4] |
| IC₅₀ (BRD3 BD1) | 41 nM | TR-FRET Assay | [1][4] |
| IC₅₀ (BRD4 BD1) | 41 nM | TR-FRET Assay | [1][4] |
| IC₅₀ (BRDT BD1) | 143 nM | TR-FRET Assay | [1][4] |
| IC₅₀ (BRD2 BD2) | 3950 nM | TR-FRET Assay | [1] |
| IC₅₀ (BRD3 BD2) | 1210 nM | TR-FRET Assay | [1] |
| IC₅₀ (BRD4 BD2) | 5843 nM | TR-FRET Assay | [1] |
| IC₅₀ (BRDT BD2) | 17451 nM | TR-FRET Assay | [1] |
| Solubility (DMSO) | ≥10 mg/mL | - | [7] |
| Solubility (Ethanol) | ≥10 mg/mL | - | [7] |
| In Vivo Dosage (AML model) | 15 mg/kg, twice daily (i.p.) | Mouse | [1][6] |
| In Vivo Dosage (Immunization model) | 15 mg/kg, twice daily (s.c.) | Mouse | [1] |
| Cₘₐₓ (Oral) | 85 ng/mL (at 10 mg/kg) | Mouse | [1][3] |
| Tₘₐₓ (Oral) | 1.48 h (at 10 mg/kg) | Mouse | [1][3] |
| AUC∞ (Oral) | 132 ng·h/mL (at 10 mg/kg) | Mouse | [1][3] |
Experimental Protocols
A. Formulation of this compound for In Vivo Administration
The choice of formulation is critical for ensuring drug solubility, stability, and bioavailability. Below are three recommended protocols for preparing this compound for in vivo studies. It is recommended to prepare the working solution fresh on the day of use. [1]
Protocol 1: Clear Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.[1] Gentle warming or sonication can be used to aid dissolution.
-
Prepare the vehicle: In a sterile tube, add the following solvents in order, mixing after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Combine stock and vehicle: Add 100 µL of the this compound stock solution to the vehicle mixture.
-
Final dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][6]
Protocol 2: Suspended Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration
This protocol yields a suspended solution with a concentration of 2.08 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.[1]
-
Combine stock and vehicle: In a sterile tube, add 100 µL of the this compound stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Homogenize: Mix thoroughly and sonicate until a uniform suspension is achieved. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][6]
Protocol 3: Clear Solution in Corn Oil for Oral (p.o.) Administration
This protocol is suitable for oral gavage and provides a clear solution.
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.[1]
-
Combine stock and vehicle: In a sterile tube, add 100 µL of the this compound stock solution to 900 µL of corn oil.
-
Mix: Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be at least 2.08 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[1][6]
B. In Vivo Experimental Workflow
The following workflow provides a general framework for an in vivo efficacy study using this compound.
Caption: General workflow for in vivo studies with this compound.
Detailed Steps:
-
Animal Model Selection: Choose an appropriate animal model that is relevant to the research question (e.g., tumor xenograft model for cancer studies, inflammatory disease model).
-
Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and one or more this compound treatment groups at varying doses.
-
This compound Formulation: Prepare the this compound formulation according to one of the protocols described above, ensuring sterility for injectable routes.
-
Dosing and Administration: Administer the prepared formulation to the animals based on the experimental design (e.g., 15 mg/kg, twice daily, intraperitoneally for 30 days in an AML model)[1][6]. The dosing volume should be calculated based on the animal's body weight.
-
Monitoring: Regularly monitor the animals for tumor growth (if applicable), body weight, and any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the study, collect relevant samples (e.g., tumors, blood, tissues) for downstream analysis, such as pharmacokinetics, pharmacodynamics (biomarker modulation), and efficacy assessment.
-
Data Analysis: Analyze the collected data to determine the efficacy and tolerability of this compound in the chosen animal model.
Storage and Stability
-
Powder: Store this compound powder at -20°C for long-term storage (stable for at least 3 years)[4][8].
-
Stock Solutions: Aliquot and store stock solutions in DMSO at -80°C for up to one year or -20°C for up to six months[1][4]. Avoid repeated freeze-thaw cycles.
-
Working Solutions: As previously mentioned, it is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation[1].
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and the solvents used for formulation. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for GSK778 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK778, also known as iBET-BD1, is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription.[3][4] By selectively targeting BD1, this compound has been shown to phenocopy the effects of pan-BET inhibitors in various cancer models, demonstrating anti-inflammatory and antiproliferative properties.[3][5][6] These notes provide detailed protocols for the dosage and administration of this compound in preclinical mouse models of cancer, guidance on its formulation, and an overview of its mechanism of action.
Physicochemical Properties and In Vitro Potency
This compound has a molecular weight of 511.63 g/mol and is soluble in DMSO and ethanol (B145695) at concentrations of ≥10 mg/mL.[3] Its inhibitory activity against the BD1 of various BET proteins is summarized below.
| Target | IC50 (nM) |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
Data sourced from references[1][2][4].
Recommended Dosage and Administration in Mouse Models
This compound has been evaluated in various mouse models of cancer, with the following table summarizing the reported dosages and administration routes.
| Cancer Model | Mouse Strain | Dosage | Administration Route | Study Duration | Reference |
| Aggressive MLL-AF9 Acute Myeloid Leukemia (AML) | C57BL/6 | 15 mg/kg, twice daily (BID) | Intraperitoneal (i.p.) | 30 days | [1] |
| T-cell dependent immunization model | Not specified | 15 mg/kg, twice daily (BID) | Subcutaneous (s.c.) | 14 days | [1] |
| Pharmacokinetic Analysis | CD1 | 10 mg/kg (single dose) | Oral (p.o.) | Not applicable | [1][4] |
Signaling Pathway of this compound
This compound functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins.[3] This prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby inhibiting the transcription of target oncogenes, such as c-MYC, which are crucial for cancer cell proliferation and survival.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot for Detecting GSK778 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the target engagement of GSK778, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Target engagement is a critical step in drug discovery to confirm a compound's mechanism of action.[4][5][6] As direct binding assays can be complex, an effective method is to measure the modulation of a downstream biomarker. BET proteins are epigenetic readers that regulate the transcription of key oncogenes, such as c-MYC.[7][8] Inhibition of BET proteins by this compound is expected to decrease the expression of these downstream targets. This protocol details a Western blot-based assay to quantify the dose-dependent reduction of a downstream target protein (e.g., c-MYC) in cells treated with this compound, thereby serving as a robust indicator of target engagement.
BET Signaling Pathway and this compound Mechanism of Action
The BET family of proteins, including BRD2, BRD3, and BRD4, are crucial epigenetic regulators.[9] They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails.[9][10] This binding event serves as a scaffold to recruit the transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating their transcription.[10] Key target genes of BET proteins include those involved in cell proliferation, survival, and inflammation, such as the proto-oncogene c-MYC.[7][8]
This compound selectively inhibits the first bromodomain (BD1) of BET proteins.[11] By competitively binding to the acetyl-lysine binding pocket of BD1, this compound prevents BET proteins from docking onto chromatin. This displacement disrupts the recruitment of the transcriptional apparatus and leads to the suppression of target gene expression, including a measurable decrease in c-MYC protein levels.
Caption: BET protein signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table presents example data from a Western blot experiment designed to measure this compound target engagement. The signal intensity of the downstream biomarker, c-MYC, was quantified and normalized to a loading control (e.g., GAPDH). The results demonstrate a dose-dependent decrease in c-MYC protein levels upon treatment with this compound, indicating successful target engagement.
| Treatment Group | This compound Conc. (nM) | c-MYC Signal (Normalized to Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 |
| This compound | 10 | 0.85 | 0.85 |
| This compound | 50 | 0.58 | 0.58 |
| This compound | 100 | 0.31 | 0.31 |
| This compound | 500 | 0.12 | 0.12 |
Detailed Experimental Protocol
This protocol is designed for assessing this compound target engagement in a human cancer cell line known to be sensitive to BET inhibitors (e.g., MV4-11 acute myeloid leukemia cells).[11]
1. Materials and Reagents
-
Cell Line: MV4-11 or other relevant cell line.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Prepare a 10 mM stock solution in DMSO.[3] Store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast 4-12% Bis-Tris gels, SDS-PAGE running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-c-MYC antibody.
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Instrumentation: Cell culture incubator, centrifuge, electrophoresis and Western blot transfer apparatus, imaging system.
2. Cell Culture and Treatment
-
Culture MV4-11 cells according to standard protocols.
-
Seed cells in 6-well plates at a density of 1x10^6 cells/mL and allow them to acclimate.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 500 nM. Include a vehicle-only control (DMSO).
-
Treat the cells with the this compound dilutions or vehicle control for a predetermined time (e.g., 24 hours). The optimal time should be determined empirically.
3. Cell Lysis and Protein Quantification
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer.[12]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with primary antibody against c-MYC (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing for Loading Control
-
To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein.
-
Incubate the membrane in a stripping buffer (e.g., Restore Western Blot Stripping Buffer) as per the manufacturer's instructions.[12]
-
Wash, block, and re-probe the membrane with a primary antibody for GAPDH or β-actin, followed by the appropriate secondary antibody and ECL detection.
6. Data Analysis
-
Quantify the band intensities for c-MYC and the loading control (e.g., GAPDH) for each lane using image analysis software (e.g., ImageJ).
-
Normalize the c-MYC signal by dividing it by the corresponding loading control signal.
-
Calculate the fold change relative to the vehicle control to determine the dose-dependent effect of this compound.
Experimental Workflow Diagram
Caption: Standard Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Chromatin Immunoprecipitation (ChIP) with GSK778 for Selective Interrogation of BET Bromodomain 1 Function
Audience: This document is intended for researchers, scientists, and drug development professionals investigating epigenetic regulation and the therapeutic potential of BET protein inhibition.
Introduction: The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic "readers" that regulate gene transcription.[1][2] They recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins via their two tandem bromodomains, BD1 and BD2, thereby recruiting transcriptional machinery to specific genomic loci.[1][2][3] Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[3]
GSK778 is a potent and highly selective chemical probe that inhibits the first bromodomain (BD1) of BET proteins, with significantly lower activity against the second bromodomain (BD2).[4][5] This selectivity allows for the precise dissection of the functional roles of BD1 in chromatin binding and gene expression.[3] Studies have suggested that while BD1 is essential for tethering BET proteins to chromatin and maintaining steady-state gene expression, both bromodomains are required for the rapid induction of gene expression in response to stimuli.[3] Using this compound in a Chromatin Immunoprecipitation (ChIP) assay enables researchers to investigate how inhibiting this specific protein-chromatin interaction affects the genomic localization of BET proteins and the expression of their target genes.
This application note provides a detailed protocol for performing a ChIP experiment on cultured cells treated with this compound.
Quantitative Data: this compound Inhibitory Activity
This compound demonstrates high selectivity for the BD1 domain across the BET family proteins over the BD2 domain. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Target Protein | Domain | IC50 (nM) |
| BRD2 | BD1 | 75 |
| BD2 | 3950 | |
| BRD3 | BD1 | 41 |
| BD2 | 1210 | |
| BRD4 | BD1 | 41 |
| BD2 | 5843 | |
| BRDT | BD1 | 143 |
| BD2 | 17451 |
(Data sourced from MedchemExpress and Selleck Chemicals.[1][2][4][6])
Signaling Pathway and Mechanism of Action
BET proteins utilize their bromodomains to bind to acetylated histones, a key step in activating gene transcription. This compound selectively occupies the acetyl-lysine binding pocket of BD1, preventing the BET protein from docking onto chromatin. This displacement leads to the downregulation of target gene expression.
Caption: Mechanism of this compound action on BET protein-mediated transcription.
Experimental Workflow
The ChIP protocol involves several key stages, from cell preparation and treatment to the final analysis of immunoprecipitated DNA. This workflow provides a high-level overview of the entire process.
Caption: Overview of the Chromatin Immunoprecipitation (ChIP) workflow.
Detailed Experimental Protocol: ChIP with this compound Treatment
This protocol is a generalized procedure for adherent mammalian cells and should be optimized for specific cell lines and antibodies.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line and complete culture medium.
-
Treatment: this compound (dissolved in DMSO), Vehicle (DMSO).
-
Cross-linking: 37% Formaldehyde (B43269), 2.5 M Glycine.
-
Buffers:
-
Ice-cold PBS (Phosphate-Buffered Saline).
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100).[7]
-
Sonication/IP Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS).
-
Low Salt Wash Buffer.
-
High Salt Wash Buffer.
-
LiCl Wash Buffer.[8]
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Elution Buffer (1% SDS, 0.1 M NaHCO3).[8]
-
-
Reagents: Protease Inhibitor Cocktail, RNase A, Proteinase K.
-
Antibodies: ChIP-validated antibody against the target BET protein (e.g., BRD4), Normal Rabbit/Mouse IgG (Isotype Control).
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
DNA Purification: PCR purification kit or Phenol:Chloroform:Isoamyl alcohol.
II. Cell Treatment and Cross-linking
-
Cell Seeding: Seed cells on 150 mm plates and grow to 80-90% confluency (approx. 2-5 x 10^7 cells per plate).
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time (e.g., 1-24 hours). A typical starting concentration for cell-based assays is around 1 µM.[4]
-
Cross-linking: To the culture medium, add 37% formaldehyde to a final concentration of 1%.[7] Incubate for 10 minutes at room temperature with gentle swirling.[7][8]
-
Quenching: Stop the cross-linking by adding 2.5 M Glycine to a final concentration of 0.125 M (or 125 mM).[7][8] Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Place plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells into a conical tube.
-
Pelleting: Centrifuge the cells at 2,500 rpm for 5 minutes at 4°C.[8] Discard the supernatant. The cell pellet can be snap-frozen and stored at -80°C or used immediately.
III. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in 1 mL of cold Cell Lysis Buffer supplemented with protease inhibitors per 1 x 10^7 cells.[7] Incubate on ice for 10-15 minutes.[7]
-
Nuclei Isolation: Dounce homogenize or pass the lysate through a fine-gauge needle to facilitate lysis.[8] Centrifuge at 4,000 rpm for 5 minutes at 4°C to pellet the nuclei.[8]
-
Chromatin Shearing: Discard the supernatant. Resuspend the nuclear pellet in Sonication/IP Buffer. Shear the chromatin by sonication to an average size of 200-700 bp.[9]
-
Clarification: After sonication, centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (soluble chromatin) to a new tube. This is your chromatin preparation.
-
Input Sample: Set aside a small aliquot (e.g., 50 µL, or 5%) of the chromatin to serve as the "Input" control.[8]
IV. Immunoprecipitation (IP)
-
Pre-clearing (Optional but Recommended): To reduce non-specific background, add prepared Protein A/G beads to the chromatin and incubate for 1-2 hours at 4°C on a rotator.[9] Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Antibody Incubation: Add the ChIP-validated primary antibody (e.g., anti-BRD4) and the IgG control antibody to separate aliquots of the pre-cleared chromatin. Incubate overnight at 4°C with rotation.[11]
-
Immune Complex Capture: Add equilibrated Protein A/G beads to each IP reaction. Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[10]
V. Washing and Elution
-
Bead Collection: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant.
-
Sequential Washes: Wash the beads sequentially to remove non-specifically bound chromatin. Perform each wash for 5-10 minutes at 4°C with rotation.[8]
-
2x with Low Salt Wash Buffer.
-
2x with High Salt Wash Buffer.
-
2x with LiCl Wash Buffer.
-
2x with TE Buffer.
-
-
Elution: After the final wash, resuspend the beads in 200 µL of freshly prepared Elution Buffer. Incubate at 65°C for 10-15 minutes with vortexing.[8] Pellet the beads and transfer the supernatant (eluate) to a new tube. Repeat the elution and combine the eluates.
-
Input Sample Processing: Add Elution Buffer to your Input sample from step III.5 to match the volume of the IP samples.
VI. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking: Add NaCl to all samples (IPs and Input) to a final concentration of 0.2 M. Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.[8]
-
RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 1 hour. Then, add Proteinase K and incubate at 55°C for 2 hours to digest RNA and proteins.[11][12]
-
DNA Purification: Purify the DNA using a commercial PCR purification kit or by standard phenol:chloroform extraction followed by ethanol (B145695) precipitation.[7][13] Elute the final DNA in a small volume (e.g., 30-50 µL) of TE buffer or nuclease-free water.
VII. Downstream Analysis
The purified DNA can now be analyzed to determine the enrichment of specific genomic regions.
-
Quantitative PCR (qPCR): Use primers designed for specific target gene promoters or control regions to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of the input DNA.
-
ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA to identify the genome-wide binding sites of the target protein and assess how this compound treatment alters this landscape.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ChIP Protocol | Proteintech Group [ptglab.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Note: Utilizing GSK778, a Selective BET Bromodomain 1 (BD1) Inhibitor, in High-Throughput Screening for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that regulate gene transcription.[1] These proteins recognize and bind to acetylated lysine (B10760008) residues on histones through their two tandem bromodomains, BD1 and BD2.[2] This interaction is fundamental for recruiting transcriptional machinery and is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions.[1][3]
While pan-BET inhibitors that target both bromodomains have shown therapeutic promise, they are often associated with toxicity. This has spurred the development of domain-selective inhibitors to dissect the specific functions of BD1 and BD2 and to develop safer, more targeted therapies.[3] GSK778 (also known as iBET-BD1) is a potent and highly selective chemical probe that inhibits the BD1 domain of BET proteins.[2][4] Its high selectivity makes it an invaluable tool for target validation and as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel BD1-selective inhibitors.
This document provides comprehensive data on this compound's activity and detailed protocols for its application in HTS for drug discovery.
Mechanism of Action
BET proteins act as scaffolds, linking chromatin to the transcriptional apparatus. This process is initiated when the bromodomains (BD1 and BD2) recognize and dock onto acetylated lysine (AcK) residues on histone tails. By binding competitively to the BD1 acetyl-lysine binding pocket, this compound effectively evicts the BET protein from chromatin, leading to the downregulation of target gene expression, such as oncogenes and pro-inflammatory cytokines.
Caption: this compound selectively binds to the BD1 domain of BET proteins, preventing their attachment to acetylated histones and subsequent gene transcription.
Data Presentation: Potency and Selectivity
This compound demonstrates high potency for the first bromodomain (BD1) across the BET family and exceptional selectivity over the second bromodomain (BD2).[4][5] This selectivity is critical for its use as a specific chemical probe.
Table 1: Biochemical Potency and Selectivity of this compound Data compiled from Time-Resolved FRET (TR-FRET) assays.[5]
| Target Protein | BD1 IC50 (nM) | BD2 IC50 (nM) | Selectivity (BD2/BD1) |
| BRD2 | 79.4 | 3,162 | ~40-fold |
| BRD3 | 39.8 | 1,000 | ~25-fold |
| BRD4 | 39.8 | 6,309 | ~158-fold |
| BRDT | 158.5 | >10,000 | >63-fold |
Table 2: Cellular Activity of this compound Data from various cell-based assays.[5]
| Assay Description | Cell Type | IC50 (nM) |
| Proliferation Inhibition | MV4-11 (Acute Myeloid Leukemia) | 200 |
| IL-6 Secretion Inhibition (LPS-induced) | Human PBMCs | 63.1 |
| CCL2 Secretion Inhibition (LPS-induced) | Human PBMCs | 50.1 |
Experimental Protocols
This protocol details the preparation of this compound solutions for use in cellular and biochemical assays.
-
Materials:
-
This compound solid (molecular weight: 511.61 g/mol )[6]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Assay-specific buffer or cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out 1 mg of this compound powder.
-
Add 195.46 µL of anhydrous DMSO to the solid this compound.
-
Vortex thoroughly until the solid is completely dissolved.[6]
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or -80°C for up to one year.[4]
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions using either assay buffer (for biochemical assays) or cell culture medium (for cellular assays) to achieve the desired final concentrations.
-
Note: It is critical to ensure the final DMSO concentration in the assay is consistent across all conditions (typically ≤0.5%) to avoid solvent-induced artifacts.
-
This protocol provides a representative workflow for a 384-well plate HTS assay using this compound as a positive control to identify novel BET BD1 inhibitors.
-
Principle of the Assay: The assay measures the proximity between a recombinant, tagged BET BD1 protein and a biotinylated peptide derived from a histone tail. A Europium (Eu)-chelate conjugated antibody serves as the donor fluorophore, binding the tagged protein, while a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds the biotinylated peptide. When in proximity, excitation of the donor results in a FRET signal from the acceptor. Inhibitors like this compound disrupt the protein-peptide interaction, leading to a loss of the FRET signal.
-
Materials and Reagents:
-
Recombinant human BET protein (e.g., GST-BRD4-BD1)
-
Biotinylated histone H4 acetylated peptide
-
TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Anti-GST antibody conjugated to Europium (Donor)
-
Streptavidin conjugated to Allophycocyanin (APC) (Acceptor)
-
This compound (for positive control) and library compounds
-
Low-volume 384-well black assay plates
-
-
HTS Workflow Diagram:
Caption: A typical automated workflow for a TR-FRET based high-throughput screening assay.
-
Assay Procedure:
-
Using an acoustic dispenser, plate 50 nL of compounds from the screening library into a 384-well plate. Plate this compound for positive control wells (e.g., final concentration of 10 µM) and DMSO for negative control wells.
-
Add 5 µL of GST-BRD4-BD1 diluted in assay buffer to all wells.
-
Add 5 µL of the biotinylated histone peptide diluted in assay buffer to all wells.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
Prepare the detection reagent mix containing the Eu-conjugated antibody and SA-APC in assay buffer.
-
Add 10 µL of the detection mix to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
Calculate the Z' factor to assess assay quality and robustness. A Z' factor > 0.5 is generally considered excellent for HTS.
-
Compounds showing inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of negative controls) are considered primary hits for further validation.
-
Conclusion
This compound is a potent and highly selective BD1 inhibitor that serves as an essential tool in drug discovery. Its well-characterized biochemical and cellular profiles make it an ideal positive control for HTS campaigns and a valuable probe for elucidating the specific biological roles of the BD1 domain. The protocols provided herein offer a robust framework for researchers to effectively utilize this compound in screening for the next generation of epigenetic modulators.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following GSK778 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778, also known as iBET-BD1, is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. In various cancers, particularly hematological malignancies like acute myeloid leukemia (AML), BET proteins are key drivers of oncogenic gene expression programs, including the transcription of the MYC oncogene.
This compound competitively binds to the BD1 domain of BET proteins, displacing them from chromatin and leading to the downregulation of target genes essential for cancer cell proliferation and survival.[3] This inhibition of BET protein function ultimately induces cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a comprehensive protocol for analyzing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
Treatment of cancer cell lines with this compound has been shown to induce apoptosis in a dose-dependent manner. The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis after 72 hours of this compound treatment in common AML cell lines.
Table 1: Apoptosis Induction by this compound in MV4-11 Cells
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 100 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 500 | 62.1 ± 4.2 | 25.4 ± 2.5 | 12.5 ± 1.8 |
| This compound | 1000 | 40.3 ± 3.8 | 42.1 ± 3.1 | 17.6 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in MOLM-13 Cells
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| This compound | 100 | 88.3 ± 2.9 | 7.5 ± 1.1 | 4.2 ± 0.9 |
| This compound | 500 | 65.7 ± 3.6 | 22.8 ± 2.1 | 11.5 ± 1.5 |
| This compound | 1000 | 45.2 ± 4.1 | 39.5 ± 2.9 | 15.3 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
This compound induces apoptosis by inhibiting the BD1 domain of BET proteins, which leads to the downregulation of key oncogenes and the activation of the intrinsic apoptotic pathway.
References
Application Notes and Protocols: Investigating the Synergistic Potential of GSK778 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778, also known as iBET-BD1, is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC, and are implicated in cancer cell proliferation and survival.[5][6] By selectively targeting BD1, this compound phenocopies the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in various cancer models.[2][3][4]
The development of resistance to single-agent therapies remains a significant challenge in oncology. A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies that target multiple, complementary signaling pathways. There is a strong preclinical rationale for combining BET inhibitors with other anti-cancer agents, such as PARP inhibitors and HDAC inhibitors, to achieve synergistic effects.[5][6][7][8][9] This application note provides a framework and detailed protocols for researchers to investigate the synergistic potential of this compound in combination with other inhibitors.
Rationale for Combination Therapies
This compound and PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair (DDR) pathways, particularly those with BRCA1/2 mutations. BET inhibitors have been shown to downregulate key DDR proteins, thereby inducing a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibitors.[7][10] The combination of a BET inhibitor with a PARP inhibitor can lead to synthetic lethality, where the co-inhibition of two distinct pathways results in cancer cell death, while normal cells remain viable. Studies with other BET inhibitors have demonstrated synergistic increases in DNA damage and apoptosis when combined with PARP inhibitors in various cancer models, including those proficient in BRCA.[1][7][8]
This compound and HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors represent another class of epigenetic modulators that can alter gene expression by increasing histone acetylation. The rationale for combining BET and HDAC inhibitors lies in their complementary mechanisms of action on chromatin remodeling and gene transcription.[5][6][9] Increased histone acetylation by HDAC inhibitors may enhance the binding of BET proteins to chromatin, thereby increasing the sensitivity of cancer cells to BET inhibitors.[6] Preclinical studies combining other BET inhibitors with HDAC inhibitors have demonstrated synergistic induction of apoptosis and cell cycle arrest in various cancer cell lines.[5][6][11]
Data Presentation: Predicted Synergistic Combinations
While specific quantitative data for this compound combinations are not yet widely published, based on studies with structurally and mechanistically similar BET inhibitors, the following combinations are predicted to exhibit synergistic anti-cancer activity. Researchers can use the provided protocols to generate quantitative data, such as the Combination Index (CI), for these and other combinations.
| Inhibitor Class | Specific Inhibitor (Example) | Cancer Type (Predicted) | Potential Synergistic Effect | Reference for Rationale |
| PARP Inhibitor | Olaparib, Talazoparib | Ovarian, Breast, Pancreatic, Cholangiocarcinoma | Increased DNA Damage, Apoptosis, Mitotic Catastrophe | [1][7][8][10] |
| HDAC Inhibitor | Vorinostat, Panobinostat | Lymphoma, Leukemia, Melanoma, Urothelial Carcinoma | Enhanced Apoptosis, Cell Cycle Arrest, Downregulation of Anti-Apoptotic Proteins | [5][6][9][11][12] |
| BCL-2 Inhibitor | Venetoclax | Acute Myeloid Leukemia (AML), Lymphoma | Potentiation of Apoptosis | [13][14][15] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound and a combination agent on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (and other inhibitor(s) of interest)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the other inhibitor alone, and the combination of both at fixed or variable ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Apoptosis Markers
This protocol is used to assess the induction of apoptosis by detecting key protein markers.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells after treatment and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis induction.
Clonogenic Assay
This assay assesses the long-term effect of drug combinations on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound and other inhibitor(s)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound, the other inhibitor, or the combination at relevant concentrations for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. A greater reduction in the surviving fraction for the combination treatment compared to single agents suggests a synergistic effect on long-term cell survival.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits BET proteins, leading to reduced transcription of oncogenes and creating vulnerabilities that can be exploited by combination partners to induce synergistic cancer cell death.
Experimental Workflow for Synergy Assessment
Caption: A streamlined workflow for assessing the synergistic effects of this compound in combination with other inhibitors, from experimental setup to data analysis and mechanistic elucidation.
References
- 1. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cotargeting BCL-2 and MCL-1 in high-risk B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uncovering expression signatures of synergistic drug responses via ensembles of explainable machine-learning models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GSK778 Solubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the BET bromodomain inhibitor, GSK778, in aqueous solutions. The following information is presented in a question-and-answer format to directly address common challenges faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A1: this compound is known to be practically insoluble in water and aqueous buffers alone. Therefore, a direct attempt to dissolve the compound in these solutions will likely be unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: Which organic solvents are recommended for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol is another potential option.[2] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can negatively impact the solubility of the compound.[1]
Q3: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous experimental solution. Why is this happening and how can I prevent it?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[3][4] It occurs because the compound, which is stable in the high-concentration organic solvent, crashes out of solution when introduced into the predominantly aqueous environment where its solubility is much lower.
To prevent this, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects, though it is always best to keep it as low as possible (ideally ≤ 0.1%) and consistent across all experiments, including a vehicle control.[5]
-
Use intermediate dilution steps: Instead of adding the concentrated DMSO stock directly to your aqueous buffer, perform one or more intermediate dilutions in your buffer or medium. This gradual reduction in solvent polarity can help keep the compound in solution.[3]
-
Ensure rapid mixing: When adding the DMSO stock (or an intermediate dilution) to the aqueous solution, vortex or pipette vigorously and immediately to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.[3]
-
Gentle warming and sonication: If precipitation still occurs, gentle warming of the solution (e.g., to 37°C) or brief sonication in a water bath sonicator can aid in redissolving the compound.[3] However, be cautious with heat, as it may degrade the compound over time.
Quantitative Solubility Data
The following tables summarize the available solubility data for this compound in various solvents and formulations.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mg/mL | - |
| DMSO | 41.67 mg/mL (81.45 mM) | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | ≥ 10 mg/mL | - |
| Water | Insoluble | - |
Table 2: Formulations for In Vivo and In Vitro Use
| Formulation Components | Final this compound Concentration | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.07 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.07 mM) | Suspended solution; requires sonication[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.07 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound: 511.6 g/mol ).
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as your experimental samples.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your 10 mM stock in the aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could add 1 µL of 10 mM stock to 99 µL of buffer to make a 100 µM intermediate, and then add 10 µL of this intermediate to 90 µL of buffer.
-
Direct Dilution (for lower concentrations): For very low final concentrations, a direct dilution may be possible. Add a small volume of the DMSO stock to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
Visually inspect the final solution for any signs of precipitation (cloudiness, crystals, or an oily film). If precipitation is observed, refer to the troubleshooting workflow.
Visualizations
Caption: A workflow for troubleshooting this compound solubility.
Caption: A simplified diagram of a BET inhibitor signaling pathway.
References
Optimizing GSK778 Concentration for Maximum Therapeutic Effect: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing GSK778, a potent and selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you optimize this compound concentration for maximal therapeutic effect in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as iBET-BD1, is a highly potent and selective small molecule inhibitor of the first bromodomain (BD1) of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the regulation of gene transcription. By selectively targeting BD1, this compound displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[2] This disruption of transcriptional programs can induce cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What is a good starting concentration for this compound in cell-based assays?
A2: A general starting concentration range for in vitro experiments with this compound is 0.01 to 10 µM.[1] However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. For initial experiments, a dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50) for your particular model system. For example, in MV4-11 and MOLM13 cells, this compound has been shown to induce apoptosis at a concentration of 1000 nM (1 µM) after 72 hours of treatment.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods (up to 6 months).[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration is consistent across all experimental conditions and remains at a non-toxic level for your cells (typically below 0.5%).
Q4: What are the known off-target effects or toxicities associated with BET inhibitors?
A4: While selective BD1 inhibitors like this compound are designed to have a better safety profile than pan-BET inhibitors, some on-target toxicities can still occur.[4][5] The most common side effects observed with pan-BET inhibitors in clinical trials include thrombocytopenia (low platelet count), anemia, and gastrointestinal issues.[6][7] These effects are thought to be due to the broad impact of BET proteins on general gene transcription.[7] this compound's selectivity for BD1 may mitigate some of these effects, as BD2 has been implicated in inflammatory responses.[8]
Troubleshooting Guides
Scenario 1: Lower than expected or no efficacy of this compound in my cell line.
-
Question: I am not observing the expected anti-proliferative or pro-apoptotic effects of this compound in my cancer cell line. What could be the reason?
-
Answer:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. Sensitivity is often correlated with a dependency on BET-regulated oncogenes like MYC. Confirm if your cell line is known to be driven by such pathways.
-
Concentration and Incubation Time: The optimal concentration and duration of treatment can vary significantly between cell lines.[1] We recommend performing a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) and assessing viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the IC50 and optimal treatment window for your specific cells.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Acquired Resistance: Cells can develop resistance to BET inhibitors through various mechanisms, including kinome reprogramming and enhancer remodeling.[9] If you are working with a cell line that has been previously exposed to BET inhibitors, this could be a factor.
-
Scenario 2: High variability in experimental results.
-
Question: I am seeing significant variability between my replicate wells in my cell-based assays with this compound. How can I improve the consistency of my results?
-
Answer:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to high variability. It is crucial to optimize the cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment.[10][11] A cell titration experiment is recommended to determine the optimal seeding density for your specific cell line and assay duration.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of both cells and this compound working solutions. Use calibrated pipettes and mix cell suspensions thoroughly before plating.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outermost wells for experimental conditions or ensure proper humidification in your incubator.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including vehicle controls.
-
Scenario 3: Observing unexpected cellular phenotypes.
-
Question: I am observing unexpected changes in cell morphology or behavior after this compound treatment. What could be the cause?
-
Answer:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, which may lead to changes in cell size and morphology.[1][3] Analyzing the cell cycle distribution by flow cytometry can help confirm this.
-
Off-Target Effects: While this compound is highly selective for BD1, at very high concentrations, off-target effects cannot be entirely ruled out.[4] Consider testing a pan-BET inhibitor alongside this compound to see if the phenotype is specific to BD1 inhibition.
-
Cellular Stress: High concentrations of this compound or prolonged exposure could induce cellular stress responses independent of its primary mechanism of action.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Incubation Time | Reference |
| BRD2 BD1 | TR-FRET | 75 | N/A | [1][12] |
| BRD3 BD1 | TR-FRET | 41 | N/A | [1][12] |
| BRD4 BD1 | TR-FRET | 41 | N/A | [1][12] |
| BRDT BD1 | TR-FRET | 143 | N/A | [1][12] |
| MV-4-11 (AML) | Cell Proliferation | pIC50 = 7.0 (~100 nM) | 3 days | [13] |
| MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | Cell Growth & Viability | Effective in 0.001-10 µM range | 5 days | [1] |
| MV4-11, MOLM13, MDA-MB-231, MB453 | Apoptosis Induction | 1000 | 72 hours | [1] |
| Primary Human AML Cells | Clonogenic Capacity | 1000 | 12 days | [1] |
| Human Primary CD4+ T cells | Proliferation | Effective in 0.01-10 µM range | 72 hours | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Finding | Reference |
| MLL-AF9 AML Mouse Model | 15 mg/kg, i.p., BID for 30 days | Superior survival advantage compared to a BD2-selective inhibitor and comparable to a pan-BET inhibitor. | [1][2] |
| Mouse | 10 mg/kg, oral | Cmax: 85 ng/mL, Tmax: 1.48 h, AUC∞: 132 ng.h/mL | [1][14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the IC50 of this compound in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM. Add the diluted compound to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1x and 2x the IC50) for a specific time (e.g., 48 or 72 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for MYC and BRD4
Objective: To assess the effect of this compound on the protein levels of its downstream target MYC and the target protein BRD4.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against MYC, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of MYC and BRD4 to the loading control.
Mandatory Visualization
Caption: Simplified signaling pathway of BET protein (BRD4) action and this compound inhibition.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of bromodomain and extra‐terminal proteins for treating multiple human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 14. cancer-research-network.com [cancer-research-network.com]
How to minimize GSK778 off-target effects in experiments
Objective: This guide provides researchers with comprehensive strategies to minimize off-target effects of GSK778 in their experiments. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as iBET-BD1, is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][3][5] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. By selectively binding to the BD1 domain, this compound displaces BET proteins from chromatin, leading to the suppression of target gene expression, such as the oncogene MYC.[6]
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound is highly selective for the BD1 domain of BET proteins over the second bromodomain (BD2). Its potency is in the nanomolar range for BD1, while it is significantly less active against BD2. Some known off-targets have been identified through broader screening panels, but generally at much higher concentrations than those required for BD1 inhibition.
Data Presentation: On-Target Selectivity and Off-Target Profile of this compound
Table 1: On-Target Potency of this compound against BET Bromodomains
| Target | Assay Type | IC50 (nM) |
| BRD2 BD1 | TR-FRET | 75 |
| BRD3 BD1 | TR-FRET | 41 |
| BRD4 BD1 | TR-FRET | 41 |
| BRDT BD1 | TR-FRET | 143 |
| BRD2 BD2 | TR-FRET | 3,950 |
| BRD3 BD2 | TR-FRET | 1,210 |
| BRD4 BD2 | TR-FRET | 5,843 |
| BRDT BD2 | TR-FRET | 17,451 |
Data compiled from multiple sources.[1][2][4]
Table 2: Known Off-Target Activities of this compound
| Off-Target | Assay Type | Ki (nM) | pIC50 | Approximate IC50 (nM) |
| DRD3 | Radioligand Binding | 485.92 | - | - |
| DRD4 | Radioligand Binding | 856.99 | - | - |
| GABAA | Radioligand Binding | 1595.89 | - | - |
| GABAA/BZP | Radioligand Binding | 1970.29 | - | - |
| CHRNA1 | Radioligand Binding | - | 6 | ~1000 |
| CYP3A4 | Functional Assay | - | 6 | ~1000 |
Data compiled from the Chemical Probes Portal.[7] pIC50 values are converted to approximate IC50 values for comparison.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target phenotype. Higher concentrations increase the likelihood of engaging off-targets.
-
Employ a Negative Control: Use a structurally related but biologically inactive compound. While a specific inactive enantiomer for this compound is not commercially available, the inactive enantiomer of the well-characterized pan-BET inhibitor JQ1, namely (-)-JQ1 (R-JQ1) , can serve as a useful negative control to demonstrate that the observed effects are not due to non-specific chemical properties.[8]
-
Validate with Orthogonal Approaches: Confirm your findings using non-pharmacological methods. The most rigorous approach is a genetic knockout and rescue experiment.
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (BRD4) in your experimental system at the concentrations you are using.
Experimental Protocols & Methodologies
Here we provide detailed protocols for key experiments to validate the on-target effects of this compound and rule out potential off-target contributions.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes its target protein (e.g., BRD4) in a cellular context.
Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures. A shift in the melting curve in the presence of the ligand indicates target engagement.[9][10][11]
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes for each temperature point. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration in each sample.
-
Western Blotting: Analyze the amount of soluble BRD4 in each sample by Western blotting using a validated anti-BRD4 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature for each this compound concentration. A rightward shift in the melting curve indicates stabilization of BRD4 by this compound.
dot
References
- 1. Inhibition of BET Bromodomain Targets Genetically Diverse Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. BET bromodomain-targeting compounds reactivate HIV from latency via a Tat-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential artifacts of GSK778 treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK778, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help identify and mitigate potential artifacts during this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of the BET protein family, which includes BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to BD1, this compound displaces BET proteins from chromatin, leading to the suppression of target gene expression.[1][2][3]
Q2: How does the BD1 selectivity of this compound differ from pan-BET inhibitors?
A2: Pan-BET inhibitors target both the first (BD1) and second (BD2) bromodomains of BET proteins. Research suggests that BD1 is primarily required for steady-state gene expression, while BD2 is more critical for the rapid induction of inflammatory genes.[1][2][3] Therefore, this compound, as a BD1-selective inhibitor, is expected to phenocopy many of the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in cancer models, but may have a different profile regarding inflammatory responses.[1][2][3]
Q3: What are the expected cellular effects of this compound treatment?
A3: In sensitive cell lines, this compound treatment is expected to cause a downregulation of key oncogenes (e.g., MYC), leading to cell cycle arrest and induction of apoptosis. This manifests as a decrease in cell proliferation and viability.
Q4: In which solvent should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is a typical starting concentration range for in vitro experiments?
A5: A typical starting concentration range for in vitro dose-response experiments is 0.1 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific biological question being addressed. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no observable effect at expected active concentrations. | 1. Compound Instability: this compound may have degraded due to improper storage or handling. 2. Cell Line Insensitivity: The cell line used may not be dependent on BET protein function for survival. 3. Incorrect Dosing: Errors in dilution or calculation of final concentrations. | 1. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage in DMSO at -20°C or -80°C and minimize freeze-thaw cycles. 2. Use a sensitive, positive control cell line (e.g., a MYC-driven hematological malignancy cell line) to confirm compound activity. 3. Verify all calculations and dilutions. Perform a new dose-response experiment. |
| High levels of cytotoxicity in control cells treated with vehicle (DMSO). | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high. 2. Cell Line Sensitivity to DMSO: Some cell lines are particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v), and ideally is below 0.1%. 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| Unexpected or off-target effects observed. | 1. Non-specific binding: At high concentrations, this compound may exhibit off-target effects. 2. BD1-specific cellular stress: Inhibition of BD1 may lead to unexpected changes in gene expression and cellular pathways not previously characterized. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Perform target engagement and downstream gene expression analysis (e.g., qRT-PCR for MYC) to confirm on-target activity. 3. Consider using a structurally distinct BD1 inhibitor as a control to confirm that the observed phenotype is due to on-target BD1 inhibition. |
| Precipitation of this compound in cell culture medium. | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions, especially at higher concentrations. | 1. Visually inspect the culture medium after the addition of this compound for any signs of precipitation. 2. If precipitation is observed, consider lowering the final concentration or using a different formulation for in vivo studies. For in vitro work, ensure the DMSO stock is fully dissolved before dilution. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol describes a method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Include wells with vehicle (DMSO) only as a negative control.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4][5][6][7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[4][5][6][7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][5][6][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][6][7]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V Staining
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol describes the quantification of changes in target gene expression (e.g., MYC) following this compound treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the reaction on a qRT-PCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 5. OUH - Protocols [ous-research.no]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Technical Support Center: Normalization of Cell Viability Assays with GSK778 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK778 in cell viability assays. Proper normalization of assay data is critical for accurate interpretation of the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in cell proliferation, survival, and oncogenesis.[4][5] By inhibiting the function of these proteins, this compound can suppress the transcription of key oncogenes, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[1][6]
Q2: Why is data normalization crucial in cell viability assays with this compound?
A2: Data normalization is essential to accurately determine the specific effect of this compound on cell viability by comparing the results from treated cells to untreated or vehicle-treated control cells.[7] This process accounts for variability in initial cell seeding density and other experimental variations, ensuring that the observed effects are due to the compound and not experimental artifacts. Normalization allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC50), which is a standard measure of a compound's potency.
Q3: How should I normalize my cell viability data after this compound treatment?
A3: Data should be normalized to control wells that receive the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound. The viability of these vehicle-treated cells is typically set to 100%. The formula for calculating percent viability is:
Percent Viability (%) = [(AbsorbanceTreated - AbsorbanceBlank) / (AbsorbanceVehicle Control - AbsorbanceBlank)] x 100
"Blank" wells contain cell culture medium and the assay reagent but no cells, to account for background absorbance.
Q4: this compound is a BET inhibitor. Are there specific considerations for this class of compounds in viability assays?
A4: Yes. BET inhibitors like this compound can sometimes have a cytostatic effect (inhibiting cell proliferation) rather than a purely cytotoxic effect (killing cells), especially at lower concentrations or shorter incubation times. Metabolic assays like MTT or MTS measure cellular metabolic activity, which may decrease in response to a cytostatic agent even if the cells are not dead. It is therefore advisable to consider a secondary assay, such as a direct cell count (e.g., Trypan blue exclusion) or an apoptosis assay, to differentiate between these two outcomes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" on the 96-well plate.- Improper mixing of this compound or assay reagents. | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Ensure thorough but gentle mixing of all solutions in each well. |
| Absorbance in treated wells is higher than vehicle control | - this compound may interfere with the assay reagent (e.g., reduction of MTT).- At very low concentrations, some compounds can induce a hormetic (stimulatory) response. | - Run a control plate with this compound in cell-free media to check for direct chemical reactions with the assay reagent.- Analyze the full dose-response curve to see if this is a low-dose effect. |
| Unexpectedly low or no effect of this compound | - Incorrect drug concentration.- Insufficient incubation time.- Cell line is resistant to BET inhibitors.- this compound degradation. | - Verify the concentration of your this compound stock solution.- Optimize the incubation time; effects of BET inhibitors can be time-dependent.- Confirm the sensitivity of your cell line to BET inhibitors from the literature.- Prepare fresh stock solutions of this compound and store them properly. |
| Discrepancy between metabolic assay (e.g., MTT) and direct cell count | - this compound may be causing a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). | - Use a direct cell counting method (e.g., Trypan blue) or an apoptosis assay (e.g., caspase activity) to confirm if cells are dying or have just stopped proliferating. |
| Solvent (e.g., DMSO) toxicity | - The final concentration of the solvent in the culture medium is too high. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).- Run a vehicle-only control to assess solvent toxicity. |
Data Presentation
Table 1: In Vitro Potency of this compound Against BET Bromodomains
| Target | Assay Type | IC50 (nM) |
| BRD2 BD1 | TR-FRET | 75[1][2][3] |
| BRD3 BD1 | TR-FRET | 41[1][2][3] |
| BRD4 BD1 | TR-FRET | 41[1][2][3] |
| BRDT BD1 | TR-FRET | 143[1][2][3] |
| BRD2 BD2 | TR-FRET | 3950[1][3] |
| BRD3 BD2 | TR-FRET | 1210[1][3] |
| BRD4 BD2 | TR-FRET | 5843[1][3] |
| BRDT BD2 | TR-FRET | 17451[1][3] |
Table 2: Effect of this compound on the Growth and Viability of Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | Observed Effects |
| MDA-MB-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | Various | 5 days | Inhibition of growth and viability[1][3] |
| MV4-11, MOLM-13, MDA-MB-231, MB453 | AML, Breast Cancer | 72 hours | Inhibition of proliferation, cell cycle arrest, and apoptosis[1] |
| Primary Human AML cells | AML | 12 days | Reduced clonogenic capacity[1] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability following treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[2]
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the treatment wells.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Wells containing 100 µL of complete culture medium without cells.
-
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[9][10]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Normalization:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by calculating the percent viability for each this compound concentration relative to the vehicle control (see FAQ A3 for the formula).
-
Mandatory Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Simplified signaling pathway of BET protein inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normalization of data for viability and relative cell function curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Validating GSK778-Specific Effects
Welcome to the technical support center for GSK778. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with the selective BET bromodomain 1 (BD1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as iBET-BD1, is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1] Its mechanism of action is to competitively bind to the acetyl-lysine binding pocket of BD1, preventing the "reading" of acetylated histone tails and transcription factors. This disrupts the formation of transcriptional complexes, leading to the downregulation of key oncogenes and pro-inflammatory genes.
Q2: What are the key downstream effects of this compound treatment?
A2: this compound phenocopies the effects of pan-BET inhibitors in many cancer models.[1] The most well-documented downstream effect is the transcriptional repression of the MYC oncogene.[2][3] Additionally, this compound has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest and apoptosis, and reduce the production of inflammatory cytokines such as IL-6, IL-17A, and IL-22.[1][4]
Q3: What is the optimal concentration of this compound to use in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. As a starting point, a dose-response experiment is recommended. Based on published data, effective concentrations typically range from 100 nM to 1 µM for observing effects on cell viability, apoptosis, and target gene expression in sensitive cell lines.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[5] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, and include a vehicle control with the same DMSO concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or off-target effects observed. | 1. This compound concentration is too high. 2. Non-specific binding of the compound. | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Include a structurally related inactive control if available. If not, use multiple orthogonal controls (see Control Experiments section). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| No effect observed after this compound treatment in a reportedly sensitive cell line. | 1. Incorrect dosage or treatment duration. 2. Cell line has developed resistance. 3. This compound is inactive. | 1. Verify the concentration and extend the treatment duration. 2. Check the passage number of your cells and obtain a new stock from a reliable source. 3. Confirm the activity of your this compound stock by testing it on a known sensitive cell line. |
| Difficulty interpreting gene expression changes (RNA-Seq/qPCR). | 1. Indirect effects of this compound treatment. 2. Off-target effects. | 1. Perform a time-course experiment to distinguish between primary and secondary gene expression changes. 2. Correlate gene expression changes with BRD4 occupancy using ChIP-seq. |
Control Experiments for Validating this compound-Specific Effects
To ensure that the observed biological effects are a direct result of this compound's inhibition of BET BD1, a series of rigorous control experiments are essential.
Essential Control Compounds
-
Vehicle Control: The most fundamental control. Typically, this is DMSO at the same final concentration used for this compound treatment.
-
BD2-Selective Inhibitor (e.g., GSK046): GSK046 is a selective inhibitor of the second bromodomain (BD2) of BET proteins.[6] Comparing the effects of this compound and GSK046 can help dissect the specific roles of BD1 and BD2 in your experimental system.[4][7]
-
Structurally Unrelated Pan-BET Inhibitor (e.g., JQ1): Using a well-characterized pan-BET inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to BET protein inhibition in general.
Genetic Controls
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete BRD2, BRD3, or BRD4. The phenotype of the genetic knockdown should mimic the effects of this compound if the inhibitor is acting on-target.
-
Rescue Experiments: In a target knockdown background, express a version of the target protein that is resistant to the knockdown. Treatment with this compound should still produce the desired effect in these cells if it is on-target.
Biochemical and Cellular Controls
-
Target Engagement Assay: Directly measure the binding of this compound to its target in cells using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.
-
Downstream Target Modulation: Confirm the expected modulation of known downstream targets of BET BD1 inhibition. The most common is the downregulation of MYC expression at both the mRNA and protein levels.
Data Presentation
Table 1: In Vitro IC50 Values of this compound for BET Bromodomains
| Target | IC50 (nM) |
| BRD2 BD1 | 75[1] |
| BRD3 BD1 | 41[1] |
| BRD4 BD1 | 41[1] |
| BRDT BD1 | 143[1] |
| BRD2 BD2 | 3950[1] |
| BRD3 BD2 | 1210[1] |
| BRD4 BD2 | 5843[1] |
| BRDT BD2 | 17451[1] |
Table 2: Reported Cellular Effects of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MV4-11 | Acute Myeloid Leukemia | Inhibition of proliferation, cell cycle arrest, apoptosis | 1 µM | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Inhibition of proliferation, apoptosis | 1 µM | [1] |
| MDA-MB-231 | Breast Cancer | Inhibition of growth and viability | 0.001-10 µM | [1] |
| MDA-MB-453 | Breast Cancer | Inhibition of growth and viability | 0.001-10 µM | [1] |
| K562 | Chronic Myeloid Leukemia | Inhibition of growth and viability | 0.001-10 µM | [1] |
| THP-1 | Acute Monocytic Leukemia | Inhibition of growth and viability | 0.001-10 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for MYC Downregulation
Objective: To confirm the on-target effect of this compound by assessing the protein levels of the downstream target, MYC.
Materials:
-
This compound
-
Sensitive cell line (e.g., MV4-11, MOLM-13)
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-c-MYC, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere (if applicable) and reach logarithmic growth phase.
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-c-MYC, anti-BRD4, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)
Procedure:
-
Seed cells at an appropriate density in a 96-well opaque plate.
-
Allow cells to attach and resume growth (typically overnight).
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and a vehicle control for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: General experimental workflow for validating this compound effects.
Caption: A multi-faceted control strategy for validating this compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the BET Landscape: A Comparative In Vivo Analysis of GSK778 and Pan-BET Inhibitors
A new wave of epigenetic modulators is offering promising avenues for cancer therapy. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention. This guide provides an in-depth, objective comparison of the in vivo efficacy of GSK778, a selective inhibitor of the first bromodomain (BD1), against traditional pan-BET inhibitors that target both bromodomains (BD1 and BD2). Supported by experimental data, this analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the evolving landscape of BET-targeted therapies.
The rationale for developing selective BET inhibitors stems from the hypothesis that targeting a specific bromodomain may offer a more favorable therapeutic window, potentially separating on-target anti-tumor efficacy from toxicities associated with broader BET inhibition. Preclinical evidence suggests that the anti-cancer effects of pan-BET inhibitors are predominantly mediated through the inhibition of BD1, positioning this compound as a compelling therapeutic candidate with the potential for an improved safety profile.[1]
In Vivo Efficacy: A Head-to-Head Look
Direct comparative in vivo studies of this compound against a wide array of pan-BET inhibitors are emerging. A pivotal study in an aggressive MLL-AF9 acute myeloid leukemia (AML) mouse model demonstrated that this compound provides a survival advantage comparable to the pan-BET inhibitor I-BET151, and superior to a BD2-selective inhibitor.[1] This suggests that selective inhibition of BD1 is sufficient to replicate the therapeutic benefits of pan-BET inhibition in this context.
Pan-BET inhibitors such as JQ1 and OTX015 have demonstrated robust anti-tumor activity in various preclinical models. JQ1 has been shown to suppress tumor growth in patient-derived xenograft models of pancreatic ductal adenocarcinoma, while OTX015 has shown efficacy in models of hematological malignancies, including diffuse large B-cell lymphoma.[1]
Quantitative Data Summary
The following tables summarize key in vivo data for this compound and representative pan-BET inhibitors, providing a comparative overview of their efficacy and pharmacokinetic profiles.
Table 1: Comparative In Vivo Efficacy in Preclinical Cancer Models
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Finding |
| This compound | BET BD1 | MLL-AF9 Acute Myeloid Leukemia | Mouse | 15 mg/kg, i.p., BID | Comparable survival benefit to the pan-BET inhibitor I-BET151.[1] |
| I-BET151 | Pan-BET | MLL-AF9 Acute Myeloid Leukemia | Mouse | 15 mg/kg, i.p., BID | Significant survival benefit.[1] |
| JQ1 | Pan-BET | Pancreatic Ductal Adenocarcinoma | Patient-Derived Xenograft (Mouse) | 50 mg/kg, daily | Suppressed tumor growth in all patient-derived xenograft models.[2][3] |
| OTX015 | Pan-BET | Diffuse Large B-cell Lymphoma (SU-DHL-2) | Xenograft (Mouse) | 50 mg/kg/day, oral | Caused tumor growth delay as a single agent and showed significant tumor eradication when combined with other agents.[4] |
Table 2: Comparative Pharmacokinetic Parameters in Mice
| Compound | Target | Route of Administration | Cmax | Tmax | AUC (ng·h/mL) | Half-life (t1/2) |
| This compound | BET BD1 | Oral (10 mg/kg) | 85 ng/mL[5] | 1.48 h[5] | 132[5] | Not explicitly stated |
| JQ1 | Pan-BET | Not specified | Not specified | Not specified | Not specified | ~1 hour[6] |
| I-BET151 | Pan-BET | Oral & Intravenous (in rats) | Not specified | Not specified | Not specified | 4.3 h (oral), 3.1 h (IV)[7] |
| OTX015 | Pan-BET | Oral | Dose-proportional exposure up to 120 mg qd (in patients) | ~1-2 hours (in patients) | Not specified | ~5.7 hours (in patients)[8][9] |
Mechanism of Action: The Central Role of MYC Suppression
The primary anti-cancer mechanism of both this compound and pan-BET inhibitors involves the transcriptional repression of key oncogenes, most notably MYC. BET proteins, particularly BRD4, are critical for recruiting the transcriptional machinery to the MYC gene locus. By displacing BRD4 from chromatin, these inhibitors effectively downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[1] The comparable in vivo efficacy of this compound with pan-BET inhibitors in certain models strongly suggests that BD1 inhibition is the key driver of this therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key in vivo experiments cited.
MLL-AF9 Acute Myeloid Leukemia (AML) Mouse Model
-
Cell Line: MLL-AF9 retrovirally transduced murine hematopoietic stem and progenitor cells.[1][10]
-
Animal Model: C57BL/6 mice are commonly used as recipients for bone marrow transplantation.[1][11]
-
Tumor Establishment:
-
Hematopoietic stem and progenitor cells are isolated from donor mice.[10]
-
Cells are transduced with a retrovirus encoding the MLL-AF9 fusion oncogene.[1][10]
-
Transduced cells are injected into lethally irradiated recipient mice via tail vein injection (bone marrow transplantation).[1][12]
-
Leukemia development is monitored by assessing peripheral blood for the presence of leukemic cells (e.g., GFP-positive cells if a reporter is used).[10][11]
-
-
Treatment: Once leukemia is established, mice are randomized into treatment groups. For the this compound and I-BET151 comparison, treatment commenced at day 9 post-transplantation with bi-daily intraperitoneal injections at 15 mg/kg.[1]
-
Endpoint Analysis: The primary endpoint is overall survival. Disease progression can also be monitored by measuring spleen weight and the percentage of leukemic cells in peripheral blood and bone marrow.
Patient-Derived Pancreatic Cancer Xenograft (PDX) Model
-
Tumor Source: Primary human pancreatic ductal adenocarcinoma tissue obtained from surgical resections.[2][13]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG strains) are used to prevent graft rejection.[5][13]
-
Tumor Establishment:
-
Fresh tumor tissue is implanted subcutaneously into the flanks of the mice.[13]
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment: When tumors reach a predetermined size, mice are randomized to treatment groups. For JQ1 studies, a typical dosing regimen is 50 mg/kg administered daily via intraperitoneal injection for 21 or 28 days.[2][3]
-
Endpoint Analysis: The primary endpoint is tumor growth inhibition, calculated by comparing tumor volumes in treated versus vehicle control groups. Immunohistochemical analysis of proliferation markers (e.g., Ki67) and apoptosis markers can also be performed on tumor tissues.[2]
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
-
Cell Line: SU-DHL-2, a human DLBCL cell line of the activated B-cell-like (ABC) subtype.[4][5]
-
Animal Model: Immunodeficient mice, such as NOD/SCID, are used.[5]
-
Tumor Establishment: SU-DHL-2 cells are injected subcutaneously into the flanks of the mice.[4][5]
-
Treatment: Once tumors are established, mice are randomized into treatment groups. For OTX015, a dose of 50 mg/kg/day is administered orally.[4]
-
Endpoint Analysis: Tumor growth is monitored, and treatment efficacy is assessed by comparing tumor volumes between treated and control groups. Pharmacodynamic markers, such as MYC expression, can be evaluated in tumor tissues.[14]
Conclusion
The available in vivo data indicates that the selective BD1 inhibitor this compound can phenocopy the anti-tumor effects of pan-BET inhibitors in certain cancer models, such as AML. This supports the hypothesis that the therapeutic efficacy of pan-BET inhibitors in oncology is largely driven by BD1 inhibition. While pan-BET inhibitors have demonstrated broad preclinical activity, the potential for a better safety profile with selective BD1 inhibition makes compounds like this compound an attractive area for further investigation. Head-to-head clinical trials will be crucial to definitively determine the comparative efficacy and safety of these two approaches in various cancer types. This guide provides a foundational understanding for researchers to design and interpret future studies in this promising field of cancer therapy.
References
- 1. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenograft.org [xenograft.org]
- 6. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation and application of patient-derived xenograft models in pancreatic cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic efficacy of the bromodomain inhibitor OTX015/MK-8628 in ALK-positive anaplastic large cell lymphoma: an alternative modality to overcome resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK778 and Other BET Inhibitors in Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of GSK778, a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, against other BET inhibitors (BETi) with different selectivity profiles. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for potential therapeutic development in inflammatory diseases.
Introduction to BET Proteins and Their Role in Inflammation
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1][2] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1][2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions.[3][4]
In the context of inflammation, BET proteins, particularly BRD4, are essential for the transcription of pro-inflammatory genes.[5][6] They act as coactivators for key inflammatory transcription factors, most notably NF-κB.[7] By binding to acetylated RelA, a subunit of NF-κB, BRD4 enhances the expression of NF-κB target genes, which include a wide array of cytokines, chemokines, and other inflammatory mediators.[7] Consequently, inhibiting BET proteins presents a promising therapeutic strategy for mitigating inflammatory responses.
First-generation BET inhibitors, often referred to as pan-BET inhibitors, bind to both BD1 and BD2 of all BET family members.[8] While they have demonstrated anti-inflammatory and anti-cancer activity, their lack of selectivity can lead to dose-limiting toxicities.[4][9] This has spurred the development of more selective inhibitors, such as this compound, which preferentially targets BD1, and other compounds that are selective for BD2.[8][10] Emerging evidence suggests that the two bromodomains have distinct functions; BD1 is thought to be primarily involved in maintaining steady-state gene expression, while BD2 is more critical for the rapid induction of gene expression following inflammatory stimuli.[8][11]
Signaling Pathways in BET-Mediated Inflammation
The primary mechanism by which BET inhibitors exert their anti-inflammatory effects is through the suppression of pro-inflammatory gene transcription. This is largely achieved by interfering with the function of transcription factors like NF-κB. The following diagram illustrates the role of BET proteins in this pathway.
Caption: BET protein inhibition of the NF-κB signaling pathway.
Comparative Experimental Data
The following tables summarize the quantitative data comparing the activity of this compound with other BET inhibitors.
Table 1: In Vitro Binding Affinity (IC₅₀, nM)
| Compound | Target | BRD2 | BRD3 | BRD4 | BRDT | Selectivity |
| This compound (iBET-BD1) | BD1 | 75[12] | 41[12] | 41[12] | 143[12] | BD1 Selective |
| BD2 | 3950[12] | 1210[12] | 5843[12] | 17451[12] | ||
| GSK046 (iBET-BD2) | BD1 | >100µM[8] | >100µM[8] | >100µM[8] | n/a | BD2 Selective |
| BD2 | 102[8] | 45[8] | 224[8] | n/a | ||
| I-BET151 | BD1/BD2 | 59[8] | 32[8] | 27[8] | n/a | Pan-BET |
n/a: data not available in the provided search results.
Table 2: In Vitro Anti-inflammatory and Anti-proliferative Effects
| Assay | Cell Type | Treatment | Effect |
| Cytokine Production | Human primary CD4+ T cells | This compound (0.01-10 µM) | Inhibited production of IFNγ, IL-17A, and IL-22[12] |
| Human primary CD4+ T cells | iBET-BD2 (GSK046) | Inhibited production of IFNγ, IL-17A, and IL-22[8] | |
| T-Cell Proliferation | Human primary CD4+ T cells | This compound (0.01-10 µM) | Inhibited proliferative activity[12] |
| Human primary CD4+ T cells | iBET-BD2 (GSK046) | Did not affect proliferative activity[8] | |
| Cancer Cell Viability | MOLM-13 (AML) | This compound (iBET-BD1) | IC₅₀ ~100 nM[10] |
| MOLM-13 (AML) | iBET-BD2 (GSK046) | IC₅₀ >10,000 nM[10] | |
| MOLM-13 (AML) | I-BET151 | IC₅₀ ~100 nM[10] |
These data highlight the functional differences arising from domain selectivity. While both BD1 and BD2 selective inhibitors can suppress inflammatory cytokine production, the BD1-selective this compound also inhibits T-cell proliferation, an effect it shares with pan-BET inhibitors.[8][12] In contrast, the BD2-selective inhibitor GSK046 reduces cytokine production without impacting T-cell proliferation, suggesting a more targeted immunomodulatory effect.[8] The pronounced effect of this compound on cancer cell viability compared to the BD2-selective inhibitor further underscores the primary role of BD1 in maintaining steady-state gene expression in malignant cells.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory effects of BET inhibitors.
TR-FRET Bromodomain Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of an inhibitor to a specific bromodomain.
Caption: Workflow for a TR-FRET bromodomain binding assay.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A Europium (Eu)-labeled antibody binds to the His-tagged bromodomain (donor), and streptavidin-allophycocyanin (SA-APC) binds to the biotinylated histone peptide (acceptor). When the bromodomain binds the peptide, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Reagents: Recombinant BET bromodomains (BD1 or BD2), biotinylated histone H4 acetylated peptide, anti-His Eu-chelate antibody, SA-APC, test inhibitor dilutions.
-
Procedure:
-
Add diluted test inhibitor to a 384-well assay plate.
-
Add the BET bromodomain and biotinylated peptide mixture.
-
Incubate to allow binding to reach equilibrium.
-
Add the detection reagent mixture (Eu-labeled antibody and SA-APC).
-
Incubate to allow detection reagents to bind.
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data are then plotted as the FRET ratio versus the log of the inhibitor concentration, and the IC₅₀ value is determined using a sigmoidal dose-response curve fit.
Cell-Based Cytokine Release Assay
This assay quantifies the effect of BET inhibitors on the production of inflammatory cytokines by immune cells.
-
Principle: Primary immune cells (e.g., human CD4+ T cells) are stimulated to produce cytokines in the presence or absence of a test inhibitor. The concentration of secreted cytokines in the cell culture supernatant is then measured, typically by ELISA or a multiplex bead-based assay.
-
Cell Culture: Isolate human primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs). Culture cells in appropriate media.
-
Procedure:
-
Plate the CD4+ T cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the BET inhibitor (e.g., this compound) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate stimulus (e.g., anti-CD3/anti-CD28 antibodies) to induce cytokine production.
-
Incubate for a period sufficient for cytokine accumulation (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
-
Quantification: Measure the concentration of specific cytokines (e.g., IFNγ, IL-17A, IL-22) in the supernatant using a commercially available ELISA kit or a multiplex immunoassay platform according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to a vehicle-treated control and plot against inhibitor concentration to determine the inhibitory effect.
Conclusion
The available data indicates that BET inhibitors are potent modulators of inflammatory responses. The development of domain-selective inhibitors like this compound has provided valuable tools to dissect the specific functions of BD1 and BD2 in both normal physiology and disease. While this compound demonstrates anti-inflammatory properties by inhibiting T-cell proliferation and cytokine production, its phenocopying of pan-BET inhibitors in cancer models suggests a primary role for BD1 in regulating constitutive gene expression.[8][10][12]
Conversely, the efficacy of BD2-selective inhibitors in preclinical models of immuno-inflammatory diseases, coupled with a more targeted effect on cytokine release without impacting T-cell proliferation, suggests that targeting BD2 may offer a more refined and potentially safer therapeutic strategy for inflammatory conditions.[8] This comparative analysis underscores the importance of considering bromodomain selectivity in the design and application of BET inhibitors for specific therapeutic indications. Further research, including head-to-head in vivo studies in relevant disease models, is necessary to fully validate the therapeutic potential of this compound and other domain-selective BET inhibitors in the treatment of inflammatory disorders.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Bromodomain-Containing Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. db.cngb.org [db.cngb.org]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of GSK778 and I-BET151: Dissecting the Impact of Selective versus Pan-BET Inhibition on Gene Expression
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of two prominent bromodomain and extra-terminal (BET) inhibitors: GSK778, a selective inhibitor of the first bromodomain (BD1), and I-BET151, a pan-BET inhibitor. By examining their differential effects on gene expression, this guide offers valuable insights into their mechanisms of action and potential therapeutic applications.
This comparison draws heavily on the findings of Gilan et al. (2020) in Science, a pivotal study that directly compared the transcriptional consequences of selective BD1/BD2 inhibition with pan-BET inhibition. The data presented here is largely derived from their experiments in human cancer cell lines, providing a robust foundation for understanding the distinct roles of the individual bromodomains in gene regulation.
At a Glance: Key Differences in Activity
| Feature | This compound (iBET-BD1) | I-BET151 (Pan-BET inhibitor) |
| Target Specificity | Selective for the first bromodomain (BD1) of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3][4] | Binds to both the first (BD1) and second (BD2) bromodomains of all BET family members.[5][6] |
| Effect on Steady-State Gene Expression | Primarily responsible for maintaining steady-state gene expression. Inhibition with this compound phenocopies the effects of pan-BET inhibitors in cancer models. | Inhibition broadly impacts steady-state gene expression. |
| Effect on Inducible Gene Expression | Less effective at inhibiting the rapid induction of inflammatory gene expression compared to pan-BET inhibitors. | Required for the rapid induction of gene expression in response to inflammatory stimuli. |
| Impact on Cell Proliferation and Viability | Has a pronounced effect on the growth and viability of various cancer cell lines, including MDA-453, MOLM-13, K562, MV4-11, THP-1, and MDA-MB-231.[3] | Demonstrates significant anti-proliferative and pro-apoptotic effects in a range of hematological malignancies and solid tumors.[5] |
In-Depth Look at Gene Expression Changes
The study by Gilan et al. utilized SLAM-Seq (Thiol(SH)-Linked Alkylation for the Metabolic sequencing of RNA) to measure the impact of this compound and I-BET151 on nascent RNA transcription in K562 human chronic myelogenous leukemia cells. This technique allows for the specific quantification of newly synthesized transcripts, providing a direct measure of transcriptional activity.
Basal Gene Expression
In unstimulated K562 cells, treatment with the pan-BET inhibitor I-BET151 led to significant changes in the expression of a large number of genes. Notably, the BD1-selective inhibitor this compound recapitulated a substantial portion of these effects, demonstrating that BD1 is the primary driver of steady-state gene transcription for many BET-dependent genes.
Inflammatory Gene Induction
A key distinction between the two inhibitors emerged upon stimulation with interferon-gamma (IFNγ), a potent inflammatory cytokine. While I-BET151 effectively suppressed the induction of a wide array of IFNγ-responsive genes, this compound was markedly less effective. This finding strongly suggests that both BD1 and BD2 are required for the rapid transcriptional activation of inflammatory genes.
Experimental Methodologies
The following are summaries of the key experimental protocols used in the comparative studies of this compound and I-BET151.
Cell Culture and Treatments
-
Cell Lines: Human cancer cell lines, including K562 (chronic myelogenous leukemia) and MOLM-13 (acute myeloid leukemia), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells were treated with various concentrations of this compound (iBET-BD1) or I-BET151 for specified durations, typically ranging from 1 to 72 hours, depending on the assay.
Nascent RNA Sequencing (SLAM-Seq)
-
Metabolic Labeling: K562 cells were incubated with 4-thiouridine (B1664626) (4sU) to label newly transcribed RNA.
-
Inhibitor Treatment: Cells were treated with either this compound or I-BET151, alongside a DMSO control. For inflammatory stimulation, cells were co-treated with IFNγ.
-
RNA Isolation and Alkylation: Total RNA was extracted, and the incorporated 4sU was alkylated with iodoacetamide. This chemical modification leads to a T-to-C conversion during reverse transcription.
-
Library Preparation and Sequencing: 3' end RNA sequencing libraries were prepared and sequenced.
-
Data Analysis: Sequencing reads were aligned to the human genome, and T-to-C conversions were quantified to determine the levels of nascent transcripts.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cross-linking and Chromatin Shearing: K562 cells were treated with inhibitors and then cross-linked with formaldehyde. The chromatin was then sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies specific for BRD2, BRD3, or BRD4 to pull down the protein-DNA complexes.
-
DNA Purification and Sequencing: The DNA was purified from the immunoprecipitated complexes, and sequencing libraries were prepared and sequenced.
-
Data Analysis: Sequencing reads were mapped to the human genome to identify the genomic regions where the BET proteins were bound.
Cell Viability and Proliferation Assays
-
Assay Method: Cell viability was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]
-
Procedure: MOLM-13 or other cancer cells were seeded in 96-well plates and treated with a dose range of this compound or I-BET151 for 72 hours.[7] The luminescent signal was then measured to determine the percentage of viable cells relative to a vehicle-treated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving BET proteins and the general workflow of the comparative experiments.
Caption: Simplified signaling pathway of BET proteins in gene transcription and the points of inhibition for this compound and I-BET151.
Caption: Overview of the experimental workflow for the side-by-side comparison of this compound and I-BET151.
Conclusion
The comparative analysis of this compound and I-BET151 reveals distinct yet overlapping roles for the two bromodomains of BET proteins in gene regulation. While BD1 appears to be the primary driver of basal transcription for many BET-dependent genes, both BD1 and BD2 are crucial for the rapid induction of inflammatory gene expression. These findings have significant implications for the development of BET inhibitors as therapeutic agents. The BD1-selective nature of this compound may offer a more targeted approach for treating cancers that are dependent on steady-state expression of oncogenes, potentially with a different side-effect profile compared to pan-BET inhibitors like I-BET151. Conversely, pan-BET inhibitors may be more effective in diseases where acute inflammatory responses play a critical role. This head-to-head comparison underscores the importance of understanding the specific functions of individual bromodomains to guide the rational design and clinical application of next-generation epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Navigating the Therapeutic Window: A Comparative Analysis of the Selective BET Inhibitor GSK778 Versus Pan-Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is increasingly focused on enhancing therapeutic efficacy while minimizing off-target toxicities. Within the realm of Bromodomain and Extra-Terminal (BET) protein inhibitors, a key question is whether domain-selective inhibitors offer a superior therapeutic index compared to their pan-inhibitor counterparts. This guide provides an objective comparison of GSK778, a selective inhibitor of the first bromodomain (BD1), against prominent pan-BET inhibitors, supported by available preclinical data.
Executive Summary
This compound (also known as iBET-BD1) is a potent and selective inhibitor of the BD1 domain of the BET protein family (BRD2, BRD3, BRD4, and BRDT)[1][2][3][4][5]. The rationale for developing BD1-selective inhibitors stems from the hypothesis that the anti-cancer effects of pan-BET inhibitors are primarily mediated through BD1 inhibition, while inhibition of the second bromodomain (BD2) may contribute to toxicity[6]. Preclinical evidence suggests that this compound phenocopies the anti-tumor effects of pan-BET inhibitors in various cancer models, including acute myeloid leukemia (AML), and is generally well-tolerated at efficacious doses[1][6][7]. This suggests a potentially wider therapeutic window for this compound compared to pan-BET inhibitors, which have been associated with dose-limiting toxicities in clinical settings[8][9].
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Reference |
| BRD2 BD1 | 75 | [7] |
| BRD3 BD1 | 41 | [7] |
| BRD4 BD1 | 41 | [7] |
| BRDT BD1 | 143 | [7] |
| BRD2 BD2 | 3950 | [7] |
| BRD3 BD2 | 1210 | [7] |
| BRD4 BD2 | 5843 | [7] |
| BRDT BD2 | 17451 | [7] |
Table 2: Comparative In Vivo Efficacy of this compound and Pan-BET Inhibitors in an AML Mouse Model
| Compound | Target | Dosing Regimen | Key Finding | Reference |
| This compound | BD1 Selective | 15 mg/kg, i.p., BID | Superior survival advantage compared to a BD2-selective inhibitor and comparable efficacy to I-BET151. | [6][7] |
| I-BET151 | Pan-BET | Not specified in direct comparison | Comparable efficacy to this compound. | [6] |
Table 3: Overview of Selected Pan-BET Inhibitors
| Compound | Target | Key Characteristics |
| JQ1 | Pan-BET | Widely used preclinical tool; potent inhibitor of BRD2, BRD3, and BRD4. Short half-life limits its clinical development. |
| OTX015 (Birabresib) | Pan-BET | Orally bioavailable inhibitor of BRD2, BRD3, and BRD4. Has been evaluated in clinical trials. |
| I-BET762 (Molibresib) | Pan-BET | Orally bioavailable inhibitor of BRD2, BRD3, and BRD4. Has been evaluated in clinical trials for various cancers. |
| ABBV-075 (Mivebresib) | Pan-BET | Potent, orally active pan-BET inhibitor that has undergone clinical investigation. |
Table 4: Comparative Preclinical and Clinical Toxicity of this compound and Pan-BET Inhibitors
| Compound | Maximum Tolerated Dose (MTD) / Observed Toxicity | Species | Reference |
| This compound | Well-tolerated at 15 mg/kg BID (i.p.) and 10 mg/kg (p.o.) | Mouse | [1][7] |
| JQ1 | Well-tolerated at 50 mg/kg daily (i.p.) with no overt signs of toxicity or weight loss. | Mouse | [10] |
| OTX015 (Birabresib) | No significant weight loss or overt signs of toxicity at 50 mg/kg BID (gavage). | Mouse | [11] |
| I-BET762 (Molibresib) | Well-tolerated up to 10 mg/kg daily (oral) and 30 mg/kg every other day (oral) with no clear impact on body weight. | Mouse | [12] |
| ABBV-075 (Mivebresib) | MTD in a Phase 1 solid tumor trial: 1.5 mg (daily), 3 mg (MWF), 2.5 mg (4 days on/3 off). Dose-limiting toxicities included thrombocytopenia, fatigue, and hypertension. | Human | [13] |
Experimental Protocols
Determination of In Vitro IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific BET bromodomain.
Methodology (based on Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents and Materials: Recombinant BET bromodomain proteins (e.g., BRD4 BD1), a biotinylated histone peptide ligand, a fluorescent europium-labeled antibody, and streptavidin-conjugated acceptor fluorophore.
-
Assay Procedure:
-
A dilution series of the test compound (e.g., this compound) is prepared in an appropriate assay buffer.
-
The recombinant BET bromodomain protein and the biotinylated histone peptide are incubated together to allow binding.
-
The test compound dilutions are added to the protein-peptide mixture and incubated to reach equilibrium.
-
The europium-labeled antibody and streptavidin-conjugated acceptor are added.
-
After a final incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The TR-FRET signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy and Toxicity Assessment in a Mouse Xenograft Model (e.g., AML)
Objective: To evaluate the anti-tumor efficacy and tolerability of a test compound in a relevant animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are inoculated with human cancer cells (e.g., MV4-11 AML cells).
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups:
-
Vehicle control
-
Test compound (e.g., this compound) at one or more dose levels
-
Reference compound (e.g., a pan-BET inhibitor)
-
-
Drug Administration: The compounds are administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily, twice daily).
-
Efficacy Endpoints:
-
Tumor volume is measured regularly using calipers.
-
Animal survival is monitored.
-
Biomarker analysis (e.g., MYC expression in tumor tissue) can be performed at the end of the study.
-
-
Toxicity Assessment (Maximum Tolerated Dose - MTD):
-
Animal body weight is monitored regularly.
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are observed and scored.
-
The MTD is defined as the highest dose that does not induce significant weight loss (typically >15-20%) or severe clinical signs of distress[14].
-
For a more detailed toxicity profile, a separate MTD study with dose escalation may be conducted prior to the efficacy study[15][16][17]. This can involve hematological and clinical chemistry analysis.
-
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Test Animals: A small number of rodents (usually rats, preferably females) are used in a stepwise procedure.
-
Dosing: A single oral dose of the test substance is administered to a group of animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).
-
Stepwise Procedure:
-
The outcome of the first dose group (mortality or survival) determines the next step.
-
If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is increased.
-
This process continues until the criteria for classifying the substance's toxicity are met.
-
-
Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Mandatory Visualization
Caption: BET protein signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating therapeutic index.
Caption: Logical comparison of this compound and pan-BET inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
In vitro validation of GSK778's BD1 selectivity over BD2
For researchers, scientists, and professionals in drug development, the selective inhibition of bromodomain and extra-terminal (BET) protein family members presents a promising avenue for therapeutic intervention in oncology and inflammatory diseases. GSK778 (also known as iBET-BD1) has emerged as a potent and selective inhibitor of the first bromodomain (BD1) of BET proteins. This guide provides an in-vitro validation of this compound's selectivity for BD1 over the second bromodomain (BD2), comparing its performance with other notable BET inhibitors and detailing the experimental methodologies used for this validation.
Unveiling the Selectivity of this compound
This compound was developed as a chemical probe to dissect the individual functions of the two tandem bromodomains, BD1 and BD2, within BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] In-vitro assays have consistently demonstrated its high affinity for BD1 and significantly lower affinity for BD2. This selectivity is crucial as emerging evidence suggests that BD1 and BD2 may have distinct, non-redundant roles in gene transcription and disease pathogenesis.
The selectivity of this compound for BD1 is attributed to its unique chemical structure, which allows for specific interactions within the BD1 binding pocket.[2] This selective binding translates to a functional preference for inhibiting BD1-mediated cellular processes.
Comparative Analysis of BET Inhibitor Selectivity
To contextualize the performance of this compound, its binding affinities for BD1 and BD2 domains of the four BET proteins are compared with other well-characterized BET inhibitors. These include the BD2-selective inhibitor GSK046 (iBET-BD2), the pan-BET inhibitor I-BET151, and other domain-selective inhibitors like RVX-208 and ABBV-744. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) obtained from various in-vitro assays.
| Inhibitor | Target | BD1 IC50 (nM) | BD2 IC50 (nM) | BD1 Kd (nM) | BD2 Kd (nM) | Selectivity (BD2 IC50 / BD1 IC50) | Assay Method | Reference |
| This compound (iBET-BD1) | BRD2 | 75 | 3950 | 13 | - | 52.7 | TR-FRET, BROMOscan | [1][3] |
| BRD3 | 41 | 1210 | 5 | - | 29.5 | TR-FRET, BROMOscan | [1][3] | |
| BRD4 | 41 | 5843 | 5.9 | - | 142.5 | TR-FRET, BROMOscan | [1][3] | |
| BRDT | 143 | 17451 | 18 | - | 122.0 | TR-FRET, BROMOscan | [1][3] | |
| GSK046 (iBET-BD2) | BRD2 | >10000 | 264 | 1621 | 35 | BD2 Selective | TR-FRET, BROMOscan | [3] |
| BRD3 | >10000 | 98 | 2082 | 32 | BD2 Selective | TR-FRET, BROMOscan | [3] | |
| BRD4 | >10000 | 49 | 769 | 9 | BD2 Selective | TR-FRET, BROMOscan | [3] | |
| BRDT | >10000 | 214 | 2454 | 15 | BD2 Selective | TR-FRET, BROMOscan | [3] | |
| I-BET151 | BRD2 | - | - | - | - | Pan-BET | - | [4] |
| BRD3 | - | - | - | - | Pan-BET | - | [4] | |
| BRD4 | - | - | - | - | Pan-BET | - | [4] | |
| BRDT | - | - | - | - | Pan-BET | - | [4] | |
| RVX-208 | BRD2 | - | - | - | - | ~23-fold for BD2 | ITC, AlphaScreen | [1] |
| BRD3 | 87000 | 510 | 4060 | 194 | ~170-fold for BD2 | ITC, AlphaScreen | [1] | |
| BRD4 | ~2000-3000 | ~5-30 | - | - | BD2 Selective | TR-FRET | [5] | |
| ABBV-744 | BRD2 | - | 4-18 | - | - | BD2 Selective | TR-FRET | [6] |
| BRD3 | - | 4-18 | - | - | BD2 Selective | TR-FRET | [6] | |
| BRD4 | >100-fold selective for BD2 | 4-18 | - | - | >100-fold for BD2 | TR-FRET | [6][7] | |
| BRDT | - | 4-18 | - | - | BD2 Selective | TR-FRET | [6] |
Experimental Protocols
The validation of this compound's BD1 selectivity relies on robust and sensitive in-vitro assays. The primary methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is widely used for studying protein-ligand interactions in a high-throughput setting.
Principle: The assay measures the binding of an inhibitor to a bromodomain by competing with a fluorescently labeled ligand. The bromodomain protein is typically tagged with a donor fluorophore (e.g., Terbium or Europium chelate), and a synthetic acetylated histone peptide (the natural ligand) is labeled with an acceptor fluorophore (e.g., fluorescein (B123965) or a proprietary dye). When the labeled peptide binds to the bromodomain, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound will displace the labeled peptide, leading to a decrease in the FRET signal, which is proportional to the inhibitor's potency.
Generalized Protocol:
-
Reagent Preparation:
-
Recombinant, purified BD1 or BD2 domains of BET proteins (e.g., BRD4-BD1, BRD4-BD2) are labeled with a donor fluorophore (e.g., Tb-anti-GST antibody if the bromodomain is GST-tagged).
-
A biotinylated, acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) is complexed with a streptavidin-conjugated acceptor fluorophore.
-
This compound and other test compounds are serially diluted in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Reaction:
-
In a 384-well microplate, the donor-labeled bromodomain is mixed with the test compound at various concentrations.
-
The acceptor-labeled peptide is then added to the wells to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
The plate is read on a TR-FRET-compatible microplate reader. The instrument excites the donor fluorophore at its specific wavelength (e.g., 340 nm for Europium) and measures the emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) after a time delay.
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of molecular interactions.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, e.g., the bromodomain) is immobilized on the chip surface. The other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected and recorded in real-time as a sensorgram, which plots the response units (RU) versus time.
Generalized Protocol:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The purified bromodomain protein (e.g., BRD4-BD1) is injected over the activated surface to be covalently coupled via amine groups.
-
Remaining active sites are blocked with an injection of ethanolamine.
-
A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Binding Analysis:
-
A continuous flow of running buffer is established over the sensor and reference surfaces.
-
Different concentrations of this compound are sequentially injected over the surfaces for a defined association time.
-
This is followed by a dissociation phase where only the running buffer is flowed over the chip.
-
-
Surface Regeneration:
-
If necessary, a regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The reference sensorgram is subtracted from the experimental sensorgram to obtain the specific binding response.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The in-vitro data robustly validates this compound as a potent and highly selective inhibitor of the BD1 domain of BET proteins. Its significant selectivity over the BD2 domain, as demonstrated by TR-FRET and SPR assays, makes it an invaluable tool for elucidating the distinct biological functions of these two domains. The comparative analysis with other BET inhibitors underscores its unique profile and highlights its utility in targeted drug discovery efforts. The detailed experimental protocols provided herein offer a guide for researchers aiming to replicate or build upon these findings in their own investigations into the intricate world of epigenetic regulation.
References
- 1. pnas.org [pnas.org]
- 2. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to GSK778 and Other Selective BD1 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic regulators that have emerged as critical targets in oncology and inflammatory diseases. These proteins contain two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. While pan-BET inhibitors have demonstrated therapeutic potential, they are often associated with toxicities. This has spurred the development of domain-selective inhibitors, with a particular focus on targeting the first bromodomain (BD1), which is believed to be the primary driver of the anti-cancer effects of BET inhibition.
This guide provides an objective comparison of GSK778 (iBET-BD1), a well-characterized selective BD1 inhibitor, against other notable selective BD1 inhibitors. The comparative analysis is supported by quantitative biochemical and cellular data, detailed experimental protocols, and a visualization of the underlying mechanism of action.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and other selective BD1 inhibitors against the individual bromodomains of the BET family proteins. Lower IC50 values indicate higher potency. The selectivity of these compounds for BD1 over BD2 is a key parameter for comparison.
| Compound | Target | IC50 (nM) | Selectivity (BD2/BD1) | Reference |
| This compound | BRD2 BD1 | 75 | ~53x | [1] |
| BRD2 BD2 | 3950 | [1] | ||
| BRD3 BD1 | 41 | ~30x | [1] | |
| BRD3 BD2 | 1210 | [1] | ||
| BRD4 BD1 | 41 | ~143x | [1] | |
| BRD4 BD2 | 5843 | [1] | ||
| BRDT BD1 | 143 | ~122x | [1] | |
| BRDT BD2 | 17451 | [1] | ||
| GSK789 | BRD4 BD1 | 20 | >1500x | [2] |
| MS436 | BRD4 BD1 | 30-50 (Ki) | ~10x | [3] |
| CDD-787 | BRDT-BD1 | 2.1 | >3000x | [4] |
| BRD4-BD1 | 3.3 | [4] | ||
| BRD2-BD1 | 0.26 | [4] | ||
| BRD3-BD1 | 0.13 | [4] | ||
| CDD-956 | BRDT-BD1 | 2.1 | >500x | [5] |
| BRD4-BD1 | 4.4 | [5] | ||
| BRD2-BD1 | 0.31 | [5] | ||
| BRD3-BD1 | 0.18 | [5] |
Cellular Activity of Selective BD1 Inhibitors
The anti-proliferative activity of selective BD1 inhibitors in cancer cell lines is a crucial measure of their therapeutic potential. The table below presents the IC50 values for this compound and its comparators in relevant cancer cell models.
| Compound | Cell Line | IC50 (nM) | Cancer Type | Reference |
| This compound | MV4-11 | 200 | Acute Myeloid Leukemia | [2] |
| CDD-787 | MV4;11 | 8.3 | Acute Myeloid Leukemia | [4] |
| MOLM-13 | 16 | Acute Myeloid Leukemia | [4] | |
| CDD-956 | MV4;11 | 20.7 | Acute Myeloid Leukemia | [5] |
| MOLM-13 | 50.4 | Acute Myeloid Leukemia | [5] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is commonly used to measure the binding affinity of inhibitors to bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. The bromodomain protein is labeled with a donor fluorophore (e.g., Europium cryptate), and the histone peptide is labeled with an acceptor fluorophore (e.g., XL665). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Protocol:
-
Reactions are typically performed in a 384-well plate in a suitable assay buffer.
-
The inhibitor is serially diluted to various concentrations.
-
The GST-tagged bromodomain protein and the biotinylated histone peptide are added to the wells containing the inhibitor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
A solution containing the Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin is added.
-
The plate is incubated to allow the detection reagents to bind.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay determines the effect of the inhibitors on the growth and viability of cancer cells.
Principle: The assay measures the number of viable cells after a defined period of treatment with the inhibitor. Common methods include using reagents that are converted into a fluorescent or colored product by metabolically active cells (e.g., resazurin (B115843) or MTT).
Protocol:
-
Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The inhibitor is added to the wells at a range of concentrations.
-
The cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) is added to each well.
-
The plate is incubated for a period to allow for the conversion of the reagent.
-
The signal (luminescence or fluorescence) is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Mechanism of Action of BET BD1 Inhibitors
The following diagram illustrates the general mechanism by which selective BD1 inhibitors function. They competitively bind to the BD1 domain of BET proteins, displacing them from acetylated lysine residues on chromatin. This leads to the transcriptional repression of key oncogenes, such as MYC, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of BET BD1 inhibition by this compound.
Experimental Workflow: TR-FRET Assay
The diagram below outlines the workflow for determining inhibitor potency using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Caption: Workflow for TR-FRET based inhibitor assay.
References
Safety Operating Guide
Proper Disposal Procedures for GSK778: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GSK778, a research-grade bromodomain inhibitor. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with regulatory standards.
This compound is a solid compound soluble in solvents such as DMSO and ethanol.[1] For long-term storage and stability, it is recommended to keep the compound at -20°C.[1][2] As with any research chemical, this compound is intended for laboratory research use only and is not for human or veterinary use.[1]
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's hazards, handling, storage, and emergency procedures. While a specific SDS for this compound was not directly retrieved in the search, a representative SDS for a similar bromodomain inhibitor indicates that such compounds may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound and its waste.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural guide:
-
Waste Identification and Classification :
-
All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be treated as chemical waste.
-
Based on representative data for similar compounds, this compound waste should be preliminarily classified as hazardous unless determined otherwise by a qualified professional or specific institutional guidelines.
-
-
Waste Segregation :
-
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste : Collect unused this compound powder and contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste : Contaminated sharps, such as needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container.
-
-
Waste Container Labeling :
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (based on the SDS).
-
-
-
Storage of Chemical Waste :
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental mixing.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the chemical waste.
-
Do not attempt to dispose of this compound waste via standard trash or down the sanitary sewer system. Improper disposal can lead to environmental contamination and regulatory violations.
-
Summary of Key Disposal Information
| Parameter | Guideline | Citation |
| Compound State | Solid | [1] |
| Recommended Storage | -20°C | [1][2] |
| Solubility | Soluble in DMSO and Ethanol | [1] |
| Waste Classification | Presumed Hazardous Chemical Waste | [2] |
| Disposal Method | Licensed Hazardous Waste Disposal Service via Institutional EHS | |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
